Indole-3-Carbinol
Descripción
Propiedades
IUPAC Name |
1H-indol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPNXXAYMYVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031458 | |
| Record name | Indole-3-carbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-carbinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
700-06-1 | |
| Record name | Indole-3-carbinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-carbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-carbinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Indolemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-carbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxymethylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-CARBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11E72455F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-carbinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 °C | |
| Record name | Indole-3-carbinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pleiotropic Anti-Cancer Mechanisms of Indole-3-Carbinol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole-3-carbinol (I3C), a natural phytochemical derived from the hydrolysis of glucobrassicin in cruciferous vegetables, has emerged as a significant agent in cancer chemoprevention and therapy. Its pleiotropic effects stem from its ability to modulate a wide array of signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. Upon ingestion, I3C is converted into several acid condensation products in the stomach, most notably 3,3'-diindolylmethane (DIM), which shares and expands upon the anti-cancer activities of its parent compound. This technical guide provides an in-depth exploration of the core mechanisms of action of I3C in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades.
Core Mechanisms of Action in Oncological Contexts
I3C and its derivatives exert their anti-cancer effects not through a single target, but by orchestrating a multi-pronged attack on the cellular machinery hijacked by cancer. These compounds have been shown to suppress the proliferation of a wide range of cancer cell lines, including breast, prostate, colon, lung, and endometrial cancers.[1][2] The primary mechanisms include inducing cell cycle arrest, promoting apoptosis, modulating hormone receptor signaling, and inhibiting pro-survival pathways.
Induction of G1 Cell Cycle Arrest
A hallmark of I3C's anti-proliferative activity is its ability to induce a robust G1 phase cell cycle arrest in numerous cancer cell types, independent of estrogen receptor status.[2][3] This is achieved by strategically altering the expression and activity of key cell cycle regulatory proteins.
-
Downregulation of Cyclin-Dependent Kinases (CDKs): I3C treatment leads to the downregulation of CDK2, CDK4, and CDK6.[1][3] Specifically, I3C has been shown to inhibit CDK6 expression and decrease CDK2 kinase activity.[1][4][5]
-
Suppression of G1 Cyclins: Concurrently, I3C reduces the levels of cyclin D1 and cyclin E, the protein partners that activate CDKs in the G1 phase.[1][6]
-
Upregulation of CDK Inhibitors (CKIs): The arrest is further solidified by the increased expression of the CDK inhibitors p21WAF1 and p27kip1, which bind to and inhibit the function of CDK/cyclin complexes.[1][7]
The concerted effect of these actions prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the E2F-mediated transcription of genes required for S-phase entry and effectively halting cell proliferation.[4]
References
- 1. This compound as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a plant hormone combatting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cancer chemotherapy with this compound, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulates the expression of p21waf1/cip1 by a p53-dependent mechanism in LNCaP prostate carcinoma cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Indole-3-Carbinol: An In-Depth Technical Guide to its In Vitro Effects on Core Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-carbinol (I3C) is a promising phytochemical derived from the enzymatic hydrolysis of glucobrassicin, a glucosinolate abundant in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1] Upon ingestion, the acidic environment of the stomach facilitates the conversion of I3C into a variety of condensation products, most notably 3,3'-diindolylmethane (DIM), which are biologically active.[2] I3C and its derivatives have garnered significant attention in the scientific community for their potential anticancer properties, which are attributed to their ability to modulate a multitude of cellular signaling pathways that are often dysregulated in cancer.[3] These compounds have been shown to induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion in various cancer cell lines in vitro.[3] This technical guide provides a comprehensive overview of the core signaling pathways affected by I3C in vitro, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.
Core Signaling Pathways Modulated by this compound
I3C exerts its effects on cancer cells by targeting several key signaling cascades. The most well-documented of these are the PI3K/Akt, Estrogen Receptor (ERα), NF-κB, and Aryl Hydrocarbon Receptor (AhR) signaling pathways.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and glucose metabolism.[4][5] Its aberrant activation is a frequent event in many types of cancer, promoting tumorigenesis and resistance to therapy.[5]
This compound has been demonstrated to be a potent inhibitor of the PI3K/Akt pathway in various cancer cell lines.[4][5] Treatment with I3C leads to a significant downregulation in the expression of key proteins within this pathway, including PI3K, phosphorylated PDK1 (p-PDK1), Akt, and phosphorylated Akt (p-Akt).[5] The inhibition of Akt, a serine/threonine kinase, prevents the phosphorylation and activation of downstream targets that promote cell survival and proliferation, such as c-Raf and GSK3-β.[5] This ultimately leads to the induction of apoptosis and the inhibition of cancer cell growth.[4][5] Studies have shown that I3C's inhibitory effect on this pathway is a key mechanism behind its antitumor activity in nasopharyngeal and laryngeal cancers.[4][5]
Estrogen Receptor (ERα) Signaling Pathway
The estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers.[6][7] Estrogen, upon binding to ERα, initiates a signaling cascade that promotes the transcription of genes involved in cell cycle progression and proliferation.[6]
I3C has been shown to be a negative regulator of ERα signaling in human breast cancer cells.[2][6] It does not directly bind to the estrogen receptor but instead triggers a cascade that leads to the degradation of the ERα protein.[2][7] This process is mediated by the Aryl Hydrocarbon Receptor (AhR).[2][7] The binding of I3C to AhR initiates the proteasome-dependent ubiquitination and subsequent degradation of ERα.[7] This loss of ERα protein ablates the estrogen-dependent signaling, leading to the downregulation of ERα-responsive genes such as GATA3, IGF1R, and IRS1, which are involved in cell proliferation.[2][8] This disruption of the ERα signaling pathway is a key mechanism by which I3C inhibits the growth of estrogen-responsive breast cancer cells.[6][7][8]
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[1][9] In many cancers, NF-κB is constitutively active, which leads to the expression of genes that promote proliferation, metastasis, and resistance to apoptosis.[1][9]
I3C has been identified as a potent inhibitor of the NF-κB signaling pathway.[1][9] It can suppress NF-κB activation induced by a variety of stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and phorbol 12-myristate 13-acetate (PMA).[1] The inhibitory mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] By stabilizing the IκBα/NF-κB complex, I3C blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB-regulated genes.[10] These target genes include anti-apoptotic proteins (e.g., Bcl-2, XIAP, survivin) and proteins involved in metastasis (e.g., MMP-9).[9] The downregulation of these gene products by I3C enhances apoptosis and reduces the metastatic potential of cancer cells.[1][9]
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism, immunity, and cell cycle control.[11][12] While its role in cancer is complex and can be context-dependent, activation of AhR by certain ligands, including I3C, has been shown to have antitumor effects.[12]
I3C is a known agonist of the AhR.[11][12] Upon binding to I3C, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT).[13] This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.[13] One of the key target genes is CYP1A1, an enzyme involved in the metabolism of xenobiotics and hormones.[11] The activation of the AhR signaling pathway by I3C has been linked to the induction of G1 cell cycle arrest and apoptosis in various cancer cell lines. As mentioned previously, AhR activation by I3C is also a critical step in mediating the degradation of ERα in breast cancer cells.[2][7]
Quantitative Data on the In Vitro Effects of this compound
The following tables summarize the quantitative data from various in vitro studies on the effects of I3C on cancer cell lines.
Table 1: Effects of I3C on Cell Viability and Proliferation
| Cell Line | I3C Concentration | Treatment Duration | Effect | Reference |
| Nasopharyngeal Carcinoma | ||||
| CNE2 | 100, 200, 300 µM | 24, 48, 72 h | Dose- and time-dependent decrease in cell proliferation. | [4] |
| Laryngeal Cancer | ||||
| Hep-2 | 150 µM | 24, 48, 72 h | 65.97%, 87.45%, and 94.26% inhibition of proliferation, respectively. | [5] |
| Breast Cancer | ||||
| MDA MB468 | ~30 µM | 72-240 h | IC50 for growth inhibition. | [14] |
| HBL100 (nontumorigenic) | ~120 µM | 72-240 h | IC50 for growth inhibition. | [14] |
| Lung Cancer | ||||
| A549 | 50, 100, 200 µM | 28 days | Decreased cell viability to 90%, 75%, and 65%, respectively. | [2] |
| A549 | 400, 600 µM | 3 days | Significant decrease in cell viability. | [2] |
| Acute Myeloid Leukemia | ||||
| THP-1 | Not specified | Not specified | Dose- and time-dependent inhibition of proliferation. |
Table 2: Induction of Apoptosis by I3C
| Cell Line | I3C Concentration | Treatment Duration | Observed Effect | Reference |
| Nasopharyngeal Carcinoma | ||||
| CNE2 | 200 µM | 48 h | Induced apoptosis; rate increased in a dose-dependent manner. | [4] |
| Laryngeal Cancer | ||||
| Hep-2 | 100, 150 µM | Not specified | Induced morphological changes and promoted apoptosis. | [5] |
| Breast Cancer | ||||
| MDA MB468 | Not specified | Not specified | Differential induction of apoptosis compared to nontumorigenic HBL100 cells. | [14] |
| Lung Cancer | ||||
| A549 | ≥400 µM | 3 days | Induced apoptotic cancer cell death. | [2] |
Table 3: I3C-Induced Cell Cycle Arrest
| Cell Line | I3C Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| Breast Cancer | ||||
| MCF7, MDA MB231 | Not specified | Not specified | G0-G1 cell cycle arrest. | [14] |
| Acute Myeloid Leukemia | ||||
| THP-1 | Not specified | Not specified | G1 cell cycle arrest. |
Table 4: Modulation of Protein and Gene Expression by I3C
| Cell Line | I3C Concentration | Treatment Duration | Target Protein/Gene | Effect | Reference |
| Nasopharyngeal Carcinoma | |||||
| CNE2 | 100, 200, 300 µM | Not specified | PI3K/Akt pathway proteins | Decreased expression. | [4] |
| Laryngeal Cancer | |||||
| Hep-2 | Not specified | Not specified | PI3K p110α, PI3K p110β, PI3K class III, p-PDK1, Akt, p-Akt, p-c-Raf, GSK3-β | Significantly downregulated. | [5] |
| Breast Cancer | |||||
| MCF7, T47D | Not specified | Not specified | ERα protein and transcript | Strongly downregulated. | [6] |
| MCF7, T47D | Not specified | Not specified | ERβ protein | No alteration. | [6] |
| MCF7 | Not specified | Not specified | IGF1R, IRS1 | Ablated expression. | [8] |
| Acute Myeloid Leukemia | |||||
| THP-1 | Not specified | Not specified | BCL2 | Downregulated. | |
| THP-1 | Not specified | Not specified | FasR, P21, P27, P53 | Upregulated. | |
| THP-1 | Not specified | Not specified | CDK2 | Downregulated. | |
| THP-1 | Not specified | Not specified | CYP1A1, IL1β | Overexpressed. | |
| Myeloid and Leukemia Cells | |||||
| Jurkat | 50 µM | 24 h | Phospho-p65 | Suppressed TNF-induced phosphorylation. | [1] |
| Various | Not specified | Not specified | Cyclin D1, COX-2, MMP-9, survivin, IAP1, IAP2, XIAP, Bcl-2, Bfl-1/A1, TRAF1, FLIP | Downregulated. | [9] |
Detailed Methodologies for Key In Vitro Experiments
The following sections provide detailed protocols for the key experiments commonly used to assess the in vitro effects of this compound.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (I3C) stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of I3C (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
2. Crystal Violet Staining Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Materials:
-
6- or 12-well cell culture plates
-
Complete cell culture medium
-
I3C stock solution
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Crystal violet solution (0.5% in 25% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
-
-
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with I3C for the desired duration.
-
Wash the cells gently with PBS.
-
Fix the cells with the fixative solution for 15-20 minutes at room temperature.
-
Wash the plates with water and allow them to air dry.
-
Add crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plates extensively with water to remove excess stain and allow them to air dry.
-
Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Measure the absorbance at 590 nm.
-
Apoptosis Assays
1. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Culture and treat cells with I3C as required.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with I3C, then lyse them in cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the amount of a specific RNA.
-
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers
-
Real-time PCR system
-
-
Protocol:
-
Isolate total RNA from I3C-treated and control cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers (for the target gene and a housekeeping gene).
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the I3C-treated and control cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Conclusion
This compound demonstrates significant potential as a chemopreventive and therapeutic agent by modulating multiple, critical signaling pathways within cancer cells. Its ability to inhibit pro-survival pathways like PI3K/Akt and NF-κB, disrupt the proliferative signaling of ERα, and activate the AhR pathway culminates in the suppression of cancer cell growth and induction of apoptosis. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the in vitro mechanisms of I3C and its derivatives. Further research is warranted to fully elucidate the complex interplay of these pathways and to translate these promising in vitro findings into effective clinical strategies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. clyte.tech [clyte.tech]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. researchhub.com [researchhub.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 11. Detection of apoptosis by DAPI staining [bio-protocol.org]
- 12. DAPI staining for detection of apoptosis [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
An In-depth Technical Guide to Indole-3-Carbinol: From Discovery to Natural Sourcing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carbinol (I3C), a phytochemical derived from the enzymatic hydrolysis of glucobrassicin in cruciferous vegetables, has garnered significant attention within the scientific community for its potential therapeutic properties, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, natural sources, and key biological activities of I3C. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data on its natural occurrence, and visualizations of its primary signaling pathways.
Discovery and Historical Context
The journey of this compound (I3C) from a plant-derived compound to a molecule of significant biomedical interest has been a gradual process, built upon decades of research into the health benefits of cruciferous vegetables. While the precise first isolation and chemical characterization of I3C as a distinct molecule is not prominently documented, its biological significance began to be unveiled in the latter half of the 20th century.
The foundational research that brought I3C to the forefront of cancer research was pioneered by Dr. Lee W. Wattenberg and his colleagues. In the 1970s , their work began to systematically investigate the cancer-preventive properties of various dietary compounds. A landmark publication in 1975 by Wattenberg et al. was among the first to describe the protective effects of I3C and its derivatives against chemical carcinogens[1]. This seminal work laid the groundwork for decades of subsequent research into the mechanisms of action of I3C.
Earlier research into glucosinolates, the precursors to I3C, dates back further. These sulfur-containing compounds, characteristic of the Brassica genus, have been a subject of botanical and chemical study since the early 20th century. However, it was the convergence of this phytochemical knowledge with the burgeoning field of chemical carcinogenesis that illuminated the importance of I3C.
The synthesis of this compound and its derivatives has also been a subject of study, with various methods being developed over the years to produce the compound for research and potential therapeutic applications. Traditional approaches have included the reduction of 3-indolyl carbonyl compounds.
Natural Sources and Quantitative Analysis
This compound is not found in its free form in intact plants. Instead, it is produced from the enzymatic hydrolysis of its precursor, glucobrassicin , a type of glucosinolate. This conversion is catalyzed by the enzyme myrosinase , which is released when the plant cells are damaged, such as through chewing, chopping, or insect predation.
The primary dietary sources of glucobrassicin, and therefore I3C, are cruciferous vegetables belonging to the Brassica genus. The concentration of glucobrassicin can vary significantly depending on the specific vegetable, cultivar, growing conditions, and storage.
Below is a summary of glucobrassicin content in several common cruciferous vegetables, compiled from various studies. It is important to note that the yield of I3C from glucobrassicin is not 1:1 and can be influenced by various factors.
| Vegetable | Glucobrassicin Content (μmol/g dry weight) | Glucobrassicin Content (mg/100g fresh weight) |
| Brussels Sprouts | 3.2 | 10-40 |
| Broccoli | 0.5 - 2.0 | 5-25 |
| Cabbage (Green) | 0.9 | 20-30 |
| Cauliflower | 1.3 | 5-15 |
| Kale | 1.2 | 10-35 |
Experimental Protocols
Extraction and Quantification of this compound from Brassica Vegetables
This protocol outlines a general method for the extraction and quantification of I3C from broccoli and other cruciferous vegetables using High-Performance Liquid Chromatography (HPLC) with UV detection.
3.1.1. Materials and Reagents
-
Fresh Brassica vegetable sample (e.g., broccoli florets)
-
Liquid nitrogen
-
Mortar and pestle or a suitable homogenizer
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (≥98% purity)
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 μm)
-
HPLC system with a UV detector and a C18 column
3.1.2. Extraction Procedure
-
Sample Preparation: Freeze a known weight (e.g., 10 g) of the fresh vegetable sample in liquid nitrogen.
-
Grinding: Immediately grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Extraction: Transfer the powdered sample to a flask and add a suitable volume of ethyl acetate (e.g., 50 mL).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 3-6) on the remaining pellet twice more.
-
Solvent Evaporation: Combine the supernatants and evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filtration: Filter the reconstituted extract through a 0.45 μm syringe filter into an HPLC vial.
3.1.3. HPLC Quantification
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size)
-
Mobile Phase: A gradient of methanol and water is typically used. For example, a starting gradient of 50% methanol in water, increasing to 100% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 μL
-
Detection Wavelength: 280 nm
-
-
Standard Curve: Prepare a series of standard solutions of I3C in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 μg/mL). Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered sample extract into the HPLC system.
-
Quantification: Identify the I3C peak in the sample chromatogram by comparing its retention time with that of the I3C standard. Quantify the amount of I3C in the sample by using the peak area and the standard curve.
Experimental Workflow Diagram
Key Signaling Pathways Modulated by this compound
This compound and its condensation products, such as 3,3'-diindolylmethane (DIM), exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for the development of I3C-based therapeutic strategies.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
I3C is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of AhR by I3C initiates a cascade of events that can influence gene expression related to xenobiotic metabolism, cell cycle control, and immune responses.
Modulation of Estrogen Metabolism
I3C influences estrogen metabolism, which is particularly relevant to hormone-responsive cancers. It promotes the conversion of estrogen to less potent metabolites, thereby altering the overall estrogenic activity in the body.
References
Indole-3-Carbinol: Mechanisms of Cell Cycle Arrest and Apoptosis Induction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Indole-3-carbinol (I3C), a natural phytochemical derived from the hydrolysis of glucobrassicin in cruciferous vegetables, has garnered significant attention for its anti-cancer properties.[1][2] Extensive research demonstrates its ability to modulate key cellular processes, leading to the inhibition of proliferation and induction of programmed cell death in a wide range of cancer cell lines. This document provides a comprehensive technical overview of the molecular mechanisms through which I3C exerts its effects on cell cycle progression and apoptosis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Effect on Cell Cycle Progression: G1 Phase Arrest
A primary anti-proliferative mechanism of I3C is the induction of a G1 phase cell cycle arrest.[3][4] This halt prevents cancer cells from entering the S phase, thereby blocking DNA replication and subsequent cell division. This effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins, primarily Cyclin-Dependent Kinases (CDKs) and their inhibitors (CKIs).
Molecular Mechanisms of G1 Arrest
-
Inhibition of Cyclin-Dependent Kinases (CDKs): I3C has been shown to selectively inhibit the expression and/or activity of G1-specific CDKs.
-
CDK6: Treatment with I3C leads to a dose- and time-dependent decrease in CDK6 protein and transcript levels in breast and prostate cancer cells.[3][4] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb).[3][5]
-
CDK2: I3C robustly inhibits CDK2 kinase activity without altering the levels of CDK inhibitors like p21 and p27.[6] Instead, I3C induces a shift in the CDK2 protein complex from an active 90 kDa form to a larger, inactive 200 kDa complex with altered cyclin E associations.[6]
-
-
Upregulation of CDK Inhibitors (CKIs): In some cell lines, I3C treatment leads to an increase in the levels of CKI proteins such as p21 and p27, which bind to and inhibit the activity of CDK-cyclin complexes.[1][3][7]
-
Retinoblastoma Protein (pRb) Hypophosphorylation: The inhibition of CDK2 and CDK6 activity results in the maintenance of pRb in its hypophosphorylated state.[5] In this state, pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.[1]
Quantitative Data: I3C-Induced Cell Cycle Arrest
The following table summarizes the observed effects of I3C on cell cycle distribution across various cancer cell lines.
| Cell Line | Cancer Type | I3C Concentration (µM) | Treatment Duration (h) | % Cells in G1 Phase (Treated vs. Control) | Reference |
| MCF-7 | Breast Cancer | 100 | 48 | ~75% vs. ~50% | [3] |
| LNCaP | Prostate Cancer | 200 | 48 | Significant increase (data not specified) | [4] |
| A549 | Lung Cancer | 200 | 48 | Significant increase (data not specified) | [7] |
| THP-1 | Leukemia | 100-200 | 24-72 | Dose- and time-dependent increase | [8][9] |
Signaling Pathway for I3C-Induced G1 Cell Cycle Arrest
Caption: I3C blocks the G1/S transition by inhibiting CDK2/6 and upregulating p21/p27.
Effect on Apoptosis: Induction of Programmed Cell Death
I3C is a potent inducer of apoptosis in numerous cancer cell types, acting through multiple signaling cascades.[10][11] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often in a cell-type-specific manner.
Molecular Mechanisms of Apoptosis Induction
-
Modulation of the Akt/PI3K Pathway: I3C and its dimer DIM are known to suppress the pro-survival Akt signaling pathway.[10][12][13] Downregulation of PI3K and phosphorylated Akt (p-Akt) relieves the inhibition of pro-apoptotic proteins, thereby promoting cell death.[10][12]
-
Activation of the p53 Pathway: In cells with wild-type p53, I3C can activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, leading to p53 phosphorylation and stabilization.[14] I3C achieves this by disrupting the p53-MDM2 interaction, preventing p53 degradation.[14][15] Stabilized p53 then transcriptionally activates pro-apoptotic target genes. However, I3C can also induce apoptosis in a p53-independent manner.[16]
-
Intrinsic (Mitochondrial) Pathway: I3C can alter the balance of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members (e.g., Bcl-2) and an increase in pro-apoptotic members (e.g., Bax).[10] This results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the effector caspase-3.[17]
-
Extrinsic (Death Receptor) Pathway: I3C has been shown to upregulate the expression of Fas mRNA, a key component of the death receptor pathway.[7] This can lead to the activation of the initiator caspase-8, which in turn activates downstream effector caspases.[7]
-
Aryl Hydrocarbon Receptor (AhR) Activation: I3C is an agonist of the AhR.[8][18] Activation of AhR signaling has been linked to I3C's anti-proliferative and pro-apoptotic effects in leukemia and colorectal cancer cells, associated with the upregulation of p21, p27, p53, and FasR.[8][9]
Quantitative Data: I3C-Induced Apoptosis
The following table summarizes key quantitative findings related to I3C's pro-apoptotic effects.
| Cell Line | Cancer Type | I3C Concentration (µM) | Outcome | Measurement | Reference |
| Hep-2 | Laryngeal Cancer | 100 - 150 | Dose-dependent apoptosis | Morphological changes, Proliferation inhibition | [10] |
| Thyroid Cancer Lines | Thyroid Cancer | 100 - 500 | Induction of apoptosis | IC50 values | [12] |
| K562 | Leukemia | 25 - 200 | Decreased cell viability | MTT Assay (IC50 ≈ 100µM at 48h) | [13] |
| HCT116 | Colon Cancer | 500 | Induction of apoptosis | Increased CYP1A1 mRNA (AhR activation) | [18] |
Signaling Pathways for I3C-Induced Apoptosis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A new this compound tetrameric derivative inhibits cyclin-dependent kinase 6 expression, and induces G1 cell cycle arrest in both estrogen-dependent and estrogen-independent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the expression of cyclin-dependent kinase-6 and induces a G1 cell cycle arrest of human breast cancer cells independent of estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces a G1 cell cycle arrest and inhibits prostate-specific antigen production in human LNCaP prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (I3C) inhibits cyclin-dependent kinase-2 function in human breast cancer cells by regulating the size distribution, associated cyclin E forms, and subcellular localization of the CDK2 protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound induces G1 cell cycle arrest and apoptosis through aryl hydrocarbon receptor in THP-1 monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound activates the ATM signaling pathway independent of DNA damage to stabilize p53 and induce G1 arrest of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Induction of apoptosis in MCF-7 cells by this compound is independent of p53 and bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Induces Tumor Cell Death: Function Follows Form - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Indole-3-Carbinol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carbinol (I3C), a natural phytochemical derived from the breakdown of glucobrassicin in cruciferous vegetables, has garnered significant attention for its potential therapeutic applications, including its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of I3C, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), the Aryl Hydrocarbon Receptor (AhR), and the Toll-like receptor signaling cascade. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Chronic inflammation is a critical contributor to the pathogenesis of a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. The identification of novel anti-inflammatory agents with favorable safety profiles is a key objective in modern drug development. This compound (I3C), found in vegetables such as broccoli, cabbage, and cauliflower, has emerged as a promising candidate due to its demonstrated ability to mitigate inflammatory responses in various preclinical models.[1] I3C exerts its anti-inflammatory effects through a multi-pronged approach, primarily by interfering with pro-inflammatory signaling cascades and promoting the resolution of inflammation. This guide will delve into the core mechanisms of I3C's anti-inflammatory action, providing the detailed technical information required for advanced research and development.
Key Signaling Pathways Modulated by this compound
The anti-inflammatory activity of I3C is attributed to its ability to interact with and modulate several key intracellular signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2] I3C has been shown to be a potent inhibitor of NF-κB activation induced by a variety of stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS).[3] The inhibitory action of I3C on the NF-κB pathway is a cornerstone of its anti-inflammatory effects.
The mechanism of I3C-mediated NF-κB inhibition involves several key steps:
-
Suppression of IκBα Kinase (IKK) Activation: I3C has been demonstrated to suppress the activation of IκBα kinase (IKK), a critical upstream kinase responsible for the phosphorylation of the inhibitory protein IκBα.[3]
-
Inhibition of IκBα Phosphorylation and Degradation: By inhibiting IKK, I3C prevents the phosphorylation and subsequent ubiquitination and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in an inactive state.[3]
-
Blockade of p65 Nuclear Translocation: As a consequence of IκBα stabilization, the nuclear translocation of the p65 subunit of NF-κB is blocked, preventing it from binding to the promoter regions of target pro-inflammatory genes.[3]
Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining gut homeostasis.[4] I3C is a known agonist of AhR.[5] Upon binding to I3C or its metabolites, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.[5]
The activation of the AhR pathway by I3C contributes to its anti-inflammatory effects through several mechanisms:
-
Induction of Anti-Inflammatory Genes: AhR activation can lead to the expression of genes with immunoregulatory functions.
-
Modulation of Immune Cell Differentiation: I3C-mediated AhR activation has been shown to promote the differentiation of anti-inflammatory M2-like macrophages, characterized by increased expression of CD163 and arginase-1 (ARG1), and decreased expression of pro-inflammatory markers like CD16, CD86, and inducible nitric oxide synthase (NOS2).[5]
-
Upregulation of Anti-Inflammatory Cytokines: I3C treatment leads to an upregulation of the anti-inflammatory cytokines IL-10 and TGF-β.[5]
Attenuation of the TRIF-Dependent Signaling Pathway
The Toll-like receptor (TLR) family of pattern recognition receptors is essential for initiating innate immune responses to pathogen-associated molecular patterns (PAMPs), such as LPS. TLR4, the receptor for LPS, can signal through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway. I3C has been shown to specifically attenuate the TRIF-dependent signaling pathway.[6]
The TRIF-dependent pathway is crucial for the production of type I interferons and the late-phase activation of NF-κB. By inhibiting this pathway, I3C can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and IL-1β in macrophages stimulated with LPS.[6]
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize quantitative data from various preclinical studies investigating the anti-inflammatory effects of I3C.
Table 1: In Vitro Effects of I3C on Inflammatory Markers
| Cell Line | Stimulus | I3C Concentration | Measured Parameter | Result | Reference |
| RAW264.7 | LPS | Up to 100 µM | NO Production | Dose-dependent inhibition | [5] |
| RAW264.7 | LPS | Up to 100 µM | IL-6 Production | Dose-dependent inhibition | [5] |
| RAW264.7 | LPS | Up to 100 µM | TNF-α Production | No significant inhibition | [5] |
| THP-1 | LPS + ATP | Indicated Conc. | IL-1β Secretion | Inhibition | [5] |
| THP-1 | - | 10 ng/µL | ARG1 Gene Expression | Increased (FC not specified) | [7] |
| THP-1 | - | 10 ng/µL | NOS2 Gene Expression | Decreased (FC not specified) | [7] |
| THP-1 | - | 10 ng/µL | IL-10 Gene Expression | Upregulated | [7] |
| THP-1 | - | 10 ng/µL | TGF-β Gene Expression | Upregulated | [7] |
| THP-1 | - | 10 ng/µL | CYP1A1 Gene Expression | Significantly Increased | [7] |
| THP-1 | - | 10 ng/µL | CYP1B1 Gene Expression | Significantly Increased | [7] |
FC: Fold Change
Table 2: In Vivo Effects of I3C on Inflammatory Markers
| Animal Model | Disease Model | I3C Dosage | Measured Parameter | Result | Reference |
| Mice | LPS-induced Acute Lung Injury | Not specified | IL-6 in BALF | Decreased | [5] |
| Mice | LPS-induced Acute Lung Injury | Not specified | TNF-α in BALF | Decreased | [5] |
| Mice | LPS-induced Acute Lung Injury | Not specified | Immune Cell Infiltration in Lung | Suppressed | [5] |
| Rats | Adjuvant-Induced Arthritis | Not specified | TNF-α Levels | Significantly downregulated | |
| Rats | Adjuvant-Induced Arthritis | Not specified | IL-6 Levels | Significantly downregulated |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the anti-inflammatory properties of I3C.
In Vitro Anti-inflammatory Assays
-
Cell Culture:
-
RAW264.7 murine macrophages: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
THP-1 human monocytes: Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are typically treated with phorbol 12-myristate 13-acetate (PMA) (e.g., 5 ng/mL for 48 hours).[7]
-
-
Inflammatory Stimulation:
-
Cells are typically pre-treated with various concentrations of I3C for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent.
-
Lipopolysaccharide (LPS) is a commonly used stimulus to induce an inflammatory response in macrophages (e.g., 1 µg/mL).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent assay.
-
Cytokine Secretion (IL-6, TNF-α, IL-1β): Quantified in the cell culture supernatant using enzyme-linked immunosorbent assays (ELISAs).
-
Gene Expression Analysis: The mRNA expression levels of pro-inflammatory and anti-inflammatory genes are determined by quantitative real-time polymerase chain reaction (qRT-PCR).
-
Protein Expression and Signaling Pathway Analysis: Protein levels and the phosphorylation status of key signaling molecules (e.g., IκBα, p65, p38, JNK, ERK) are assessed by Western blotting.
-
In Vivo Models of Inflammation
-
LPS-Induced Acute Lung Injury (ALI) in Mice:
-
Mice are intranasally or intratracheally instilled with LPS to induce acute lung inflammation.
-
I3C is typically administered orally or intraperitoneally prior to or following LPS challenge.
-
Endpoints include the analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels, and histological examination of lung tissue for signs of inflammation and injury.[5]
-
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice:
-
Mice are administered DSS in their drinking water to induce colitis, which mimics inflammatory bowel disease.
-
I3C is administered orally, often as a dietary supplement.
-
Endpoints include monitoring of body weight, disease activity index (DAI), colon length, and histological assessment of colonic inflammation.
-
-
Adjuvant-Induced Arthritis (AIA) in Rats:
-
Arthritis is induced by intradermal injection of Freund's complete adjuvant.
-
I3C is administered orally.
-
Endpoints include measurement of paw volume, arthritic score, and serum levels of inflammatory markers.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including the inhibition of the pro-inflammatory NF-κB and TRIF-dependent pathways, and the activation of the immunoregulatory AhR pathway. The quantitative data from preclinical studies consistently support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of action and the development of I3C and its derivatives as novel anti-inflammatory drugs. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of I3C in human inflammatory conditions.
References
- 1. This compound inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (I3C) inhibits cyclin-dependent kinase-2 function in human breast cancer cells by regulating the size distribution, associated cyclin E forms, and subcellular localization of the CDK2 protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 7. This compound Enhances Alternative Activation of Macrophages via AHR Pathway and Glucose Transporter Regulation [mdpi.com]
Indole-3-Carbinol: A Comprehensive Technical Guide to its Chemopreventive Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carbinol (I3C), a natural phytochemical derived from the hydrolysis of glucobrassicin in cruciferous vegetables, has garnered significant attention for its potential as a chemopreventive agent. Preclinical and clinical studies have demonstrated its efficacy in mitigating cancer risk and progression through a variety of mechanisms. This technical guide provides an in-depth overview of the current understanding of I3C's chemopreventive properties, focusing on its molecular mechanisms of action, quantitative effects in various cancer models, and the detailed experimental protocols utilized in its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oncology and cancer prevention.
Introduction
The inverse correlation between the consumption of cruciferous vegetables and cancer incidence has long been a subject of epidemiological research.[1] this compound (I3C) and its primary acid-catalyzed condensation product, 3,3'-diindolylmethane (DIM), are believed to be major contributors to these protective effects.[2] I3C has been shown to exhibit pleiotropic anti-cancer activities, including the induction of cell cycle arrest, promotion of apoptosis, and modulation of key signaling pathways involved in carcinogenesis.[2][3] This guide will delve into the technical details of I3C's action, providing a foundation for further research and potential therapeutic development.
Quantitative Data on the Efficacy of this compound
The chemopreventive and therapeutic effects of I3C have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| MDA-MB-231 | Breast Cancer (ER-) | ~10 | [4] |
| MCF-7 | Breast Cancer (ER+) | ~10 | [4] |
| HCT-8 | Hepatocellular Carcinoma | ~10 | [4] |
| HepG2 | Hepatocellular Carcinoma | ~10 | [4] |
| HeLa | Cervical Cancer | ~10 | [4] |
| Various Cancer Cell Lines | Breast, Colon, Prostate, Endometrium | 50 - 100 | [2] |
| HeLa | Cervical Cancer | ~500 (EC50) | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | I3C Dosage | Outcome | Citation |
| Female Sprague-Dawley Rats (DMBA-induced) | Mammary Carcinoma | 50-100 mg/day (gavage) | 91-96% reduction in cancer multiplicity | [5] |
| Female Sprague-Dawley Rats (MNU-induced) | Mammary Carcinoma | Not specified | 65% decrease in mammary tumor multiplicity | [5] |
| SCID Mice (Canine Inflammatory Mammary Cancer Xenograft) | Inflammatory Breast Cancer | Equivalent human oral dose | Decreased tumor proliferation, increased apoptosis | [6][7][8] |
| C57BL/6 Mice (Prostate Cancer Xenograft) | Prostate Cancer | 20 mg/kg body weight (IP) | 78% decrease in tumor volume | [9] |
| Infant Mice (Diethylnitrosamine-induced) | Liver Tumors | Not specified | Significant reduction in liver tumors (p < 0.0005) | [10] |
Table 3: Clinical Trial Efficacy of this compound
| Study Population | Condition | I3C Dosage | Duration | Outcome | Citation |
| 30 women with CIN II-III | Cervical Intraepithelial Neoplasia | 200 mg/day | 12 weeks | 50% (4 of 8) complete regression | [11][12][13] |
| 30 women with CIN II-III | Cervical Intraepithelial Neoplasia | 400 mg/day | 12 weeks | 44% (4 of 9) complete regression | [11][12][13] |
| 30 women with CIN II-III | Cervical Intraepithelial Neoplasia | Placebo | 12 weeks | 0% (0 of 10) complete regression | [11][12][13] |
Molecular Mechanisms of Action: Key Signaling Pathways
I3C exerts its chemopreventive effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer.
Aryl Hydrocarbon Receptor (AhR) Pathway
I3C and its metabolites are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[14][15] Upon binding, the I3C-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription.[16] Activation of the AhR pathway by I3C can have both protective and potentially detrimental effects depending on the context, but it is a key mechanism in its modulation of estrogen metabolism and other cellular processes.[2][14]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival.[17][18] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. I3C has been shown to suppress NF-κB activation by inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[19] By preventing IκBα degradation, I3C sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its pro-survival target genes.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[20] Its aberrant activation is a common feature of many cancers. I3C has been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.[21] I3C can reduce the phosphorylation and activation of Akt, a key downstream effector of PI3K. This, in turn, affects the expression and activity of downstream targets of Akt, such as Bcl-2 family proteins, leading to a pro-apoptotic cellular environment.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to investigate the chemopreventive effects of I3C.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (I3C) stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well, depending on the cell line's growth characteristics. Incubate for 24 hours to allow for cell attachment.
-
I3C Treatment: Treat the cells with various concentrations of I3C (e.g., 1, 5, 10, 20, 40 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells after I3C treatment and wash them with cold PBS.[22][23]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[22]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Protein Expression Analysis: Western Blotting for PI3K/Akt Pathway
Western blotting is used to detect and quantify specific proteins in a sample.
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration using a BCA or Bradford assay.[25]
-
SDS-PAGE: Separate proteins by size by running 20-50 µg of protein per lane on an SDS-PAGE gel.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[25]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound demonstrates significant promise as a chemopreventive agent, supported by a substantial body of in vitro, in vivo, and clinical evidence. Its multifaceted mechanisms of action, targeting key signaling pathways involved in carcinogenesis, underscore its potential for broad-spectrum anti-cancer activity. This technical guide provides a comprehensive resource for the scientific community, summarizing the quantitative effects of I3C and detailing the experimental protocols necessary for its continued investigation. Further research, particularly large-scale clinical trials, is warranted to fully elucidate the therapeutic and preventive potential of I3C in human cancers.
References
- 1. This compound, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprevention of chemically-induced mammary carcinogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on steroid hormone profile and tumor progression in a mice model of canine inflammatory mammarycancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by this compound and 3,3'-Diindolylmethane [frontiersin.org]
- 11. caringsunshine.com [caringsunshine.com]
- 12. caringsunshine.com [caringsunshine.com]
- 13. Placebo-controlled trial of this compound in the treatment of CIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dietary this compound Activates AhR in the Gut, Alters Th17-Microbe Interactions, and Exacerbates Insulitis in NOD Mice [frontiersin.org]
- 15. This compound Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting of Aryl Hydrocarbon Receptor-Mediated Activation of Cyclooxygenase-2 Expression by the this compound Metabolite 3,3′-Diindolylmethane in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. kumc.edu [kumc.edu]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Indole-3-Carbinol Administration in Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the administration of Indole-3-Carbinol (I3C) in mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the physiological and therapeutic effects of I3C.
Introduction
This compound is a natural phytochemical derived from the breakdown of glucobrassicin, a compound abundant in cruciferous vegetables.[1][2] Extensive preclinical research in mouse models has demonstrated the potential of I3C in various applications, including cancer chemoprevention, anti-inflammatory, and antioxidant activities. Upon ingestion, I3C is converted in the acidic environment of the stomach into several biologically active condensation products, most notably 3,3'-diindolylmethane (DIM).[1] These compounds interact with multiple signaling pathways, underscoring the importance of standardized administration protocols to ensure reproducible experimental outcomes.
Data Presentation: Quantitative Summary of I3C Administration
The following tables summarize the dosages and administration routes of I3C used in various mouse model studies.
Table 1: Oral Gavage Administration of I3C
| Mouse Model | Dosage | Vehicle | Frequency & Duration | Key Findings |
| CD-1 Mice | 250 mg/kg | Corn oil | Single dose | Rapid absorption and elimination of I3C within 1 hour.[3] |
| NOD Mice | 250 mg/kg | DMSO-Cremaphor-Peceol | Single dose | Measurement of Aryl hydrocarbon Receptor (AhR) activation.[4] |
| Female Mice | 375, 750, 1500 mg/kg | Not specified | Single dose | Assessment of micronucleated polychromatic erythrocytes. |
| B6C3F1/N Mice | 62.5, 125, 250 mg/kg | Corn oil | 5 days/week for 105 weeks | Increased incidence of hepatocellular adenoma in males at 250 mg/kg. |
Table 2: Dietary Administration of I3C
| Mouse Model | Dosage | Diet Base | Duration | Key Findings |
| C3H/OuJ Mice | 500, 2000 ppm | Semisynthetic powdered diet | 8 months | Significantly lower mammary tumor incidence and multiplicity. |
| NOD Mice | 2000 ppm | Synthetic AhR ligand-free diet (AIN93M) | 5 weeks (from 7 to 12 weeks of age) | Exacerbated insulitis.[4] |
| High-Fat Diet-Induced Obese Mice | 1 g/kg diet | High-fat diet (40% energy) | 10 weeks | Ameliorated HFD-induced body weight gain and visceral fat. |
| C3H/HeN Mice | 1 µmol/g diet (147 mg/kg) | AIN-93M diet | 15 days prior to infection | Reduced pro-inflammatory response to Citrobacter rodentium infection.[5] |
| Pten knockout (KO) Mice | 1% (w/w) | AIN-93 M rodent diet | Until 20 weeks of age | Regulated metabolic reprogramming in prostate tissue.[6] |
| BALB/c nu/nu Athymic Mice | 10-100 µmoles/g diet | Not specified | 4 weeks | Dose-dependent adverse effects, with intestine as the main target of toxicity.[7] |
Table 3: Intraperitoneal (IP) Injection of I3C
| Mouse Model | Dosage | Vehicle | Frequency & Duration | Key Findings |
| C57BL/6 Mice (Prostate Cancer Model) | 20 mg/kg | Not specified | Not specified | Inhibited tumor growth and angiogenesis. |
| High-Fat Diet-Induced Obese Mice | 5 mg/kg | Not specified | 12 weeks | Decreased body weight and fat accumulation. |
| Ischemia/Reperfusion Model Mice | 100 mg/kg | Not specified | Daily for 3 days before surgery, on the day of surgery, and the day after | Protected the heart from ischemia/reperfusion injury. |
| Male and Female Mice | 250 mg/kg (tolerated dose) | Not specified | Not specified | No death or abnormal toxic symptoms observed below this dose.[8] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of I3C to mice via oral gavage, dietary supplementation, and intraperitoneal injection.
Protocol 1: Oral Gavage Administration
This protocol is adapted from studies investigating the pharmacokinetics and systemic effects of a single high dose of I3C.[3][4]
Materials:
-
This compound (I3C) powder
-
Vehicle (e.g., Corn oil, or a mixture of DMSO:Cremaphor:Peceol)
-
Scale and weigh boats
-
Mortar and pestle (optional, for suspension)
-
Microcentrifuge tubes or other suitable containers
-
Pipettes and sterile tips
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
-
Syringes (1 mL)
-
70% Ethanol for disinfection
Procedure:
-
Preparation of I3C Suspension:
-
Calculate the required amount of I3C based on the mean body weight of the mice and the desired dosage (e.g., 250 mg/kg).
-
Weigh the I3C powder accurately.
-
Prepare the vehicle. For a suspension in corn oil, slowly add the I3C powder to the oil while vortexing or triturating with a mortar and pestle to ensure a uniform suspension. For the DMSO:Cremaphor:Peceol vehicle, dissolve I3C in the mixture by sonicating in a 37°C water bath for up to 1 hour.[4]
-
The final volume for gavage should be between 5-10 mL/kg body weight.[3]
-
-
Animal Handling and Administration:
-
Properly restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the I3C suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
-
Control Group:
-
Administer the vehicle alone to the control group using the same volume and procedure.
-
Protocol 2: Dietary Administration
This protocol is based on studies evaluating the long-term effects of I3C.[4][5]
Materials:
-
This compound (I3C) powder
-
Powdered rodent diet (e.g., AIN-93M)
-
A mixer suitable for blending powders (e.g., a V-blender or a planetary mixer)
-
Storage containers for the prepared diet
Procedure:
-
Preparation of I3C-Supplemented Diet:
-
Calculate the amount of I3C needed to achieve the desired concentration in the diet (e.g., 2000 ppm = 2 g of I3C per kg of diet).
-
In a fume hood, pre-mix the weighed I3C powder with a small portion of the powdered diet.
-
Gradually add the pre-mix to the bulk of the diet in the mixer and blend until a homogenous mixture is achieved.
-
Store the I3C-supplemented diet in airtight containers at 4°C, protected from light.[6]
-
-
Administration:
-
Provide the mice with the I3C-supplemented diet and water ad libitum.
-
Replace the feed regularly (e.g., every 2-3 days) to ensure freshness.
-
Monitor food consumption and body weight regularly.[4]
-
-
Control Group:
-
Feed the control group the same powdered diet without the addition of I3C.
-
Protocol 3: Intraperitoneal (IP) Injection
This protocol is a general guideline for IP injection in mice and should be performed by trained personnel.[9][10][11]
Materials:
-
This compound (I3C) powder
-
Sterile vehicle suitable for injection (e.g., sterile saline with a solubilizing agent like DMSO, followed by dilution)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% Ethanol for disinfection
Procedure:
-
Preparation of I3C Solution:
-
Animal Handling and Injection:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse's head slightly downward to move the abdominal organs cranially.[10]
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[9][10]
-
Aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).[10]
-
Inject the I3C solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
-
-
Control Group:
-
Inject the control group with the vehicle alone.
-
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
I3C and its metabolites are known ligands of the Aryl hydrocarbon Receptor (AhR). Activation of AhR leads to its translocation to the nucleus and dimerization with ARNT, which then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes like Cyp1a1.
PI3K/Akt Signaling Pathway Inhibition
I3C has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, I3C can promote apoptosis in cancer cells.
Nrf2-Mediated Antioxidant Response
I3C can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. This is a crucial mechanism for its protective effects against oxidative stress.
General Experimental Workflow for I3C Administration in a Mouse Model
The following diagram illustrates a typical experimental workflow for an in vivo study involving I3C administration.
References
- 1. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dietary this compound Activates AhR in the Gut, Alters Th17-Microbe Interactions, and Exacerbates Insulitis in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dietary phytochemical this compound regulates metabolic reprogramming in mouse prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible Toxic Effects of the Dietary Supplement this compound in an Immune Compromised Rodent Model: Intestine as the Main Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Methodologies and Therapeutic Potential of this compound (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. scribd.com [scribd.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: Indole-3-Carbinol (I3C) in Prostate Cancer Cell Lines
For Research Use Only
Introduction
Indole-3-carbinol (I3C) is a natural phytochemical found in cruciferous vegetables like broccoli, cabbage, and Brussels sprouts.[1][2] It has garnered significant attention in cancer research for its potential as a chemopreventive and therapeutic agent.[1] In the context of prostate cancer, I3C has demonstrated a range of anti-cancer activities in various cell lines, including the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in tumor progression. These notes provide a summary of the effects of I3C on prostate cancer cell lines and protocols for its application in in vitro research.
Biological Activity
This compound has been shown to inhibit the growth of both androgen-dependent (LNCaP) and androgen-independent (PC-3, DU-145) prostate cancer cell lines.[3][4] The primary mechanisms of action include:
-
Cell Cycle Arrest: I3C induces a G1 phase cell cycle arrest in prostate cancer cells.[1][2][4] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21(WAF1) and p27(Kip1), and the downregulation of CDK6 protein levels.[1] In LNCaP cells, I3C has been shown to induce p21 gene transcription through a p53-dependent mechanism.[2][4]
-
Induction of Apoptosis: I3C treatment leads to programmed cell death in prostate cancer cells.[1] This is evidenced by DNA laddering and the cleavage of poly (ADP-ribose) polymerase (PARP).[1] The apoptotic effect is mediated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1]
-
Modulation of Signaling Pathways:
-
Androgen Receptor (AR) Pathway: In androgen-responsive LNCaP cells, I3C inhibits the expression of the androgen receptor at both the mRNA and protein levels, leading to a downregulation of androgen-responsive genes like prostate-specific antigen (PSA).[3][5][6]
-
NF-κB Pathway: I3C has been observed to down-regulate the NF-κB signaling pathway in PC-3 cells, which may contribute to its apoptotic effects.[1]
-
PI3K/Akt Pathway: In PC-3 cells, I3C-induced apoptosis is associated with the inhibition of the PI3K/Akt signaling pathway.[7]
-
β-catenin Pathway: I3C can inhibit the migration of DU-145 cells by promoting the phosphorylation and subsequent degradation of β-catenin.[8]
-
-
Inhibition of Telomerase Activity: I3C has been shown to inhibit telomerase activity and the expression of its catalytic subunit, hTERT, in both LNCaP and PC-3 cells.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines as reported in the literature.
| Cell Line | Assay | Concentration | Effect | Reference |
| PC-3 | Cell Growth | Not Specified | Inhibition | [1] |
| PC-3 | Cell Cycle | Not Specified | G1 Arrest | [1] |
| PC-3 | Apoptosis | Not Specified | Induction | [1] |
| PC-3 | Telomerase Activity | 250 µM | Inhibition | [9] |
| PC-3 | hTERT mRNA Expression | 250 µM | Inhibition | [9] |
| PC-3 | Cell Proliferation | 0.2 mmol/L | Significant Inhibition | [7] |
| PC-3 | IC50 | 285 µM | [10] | |
| LNCaP | Cell Cycle | Not Specified | G1 Arrest | [2][5][6] |
| LNCaP | AR mRNA Expression | Not Specified | Downregulation (within 12h) | [3][5][6] |
| LNCaP | AR Protein Expression | Not Specified | Downregulation (within 12h) | [3][5][6] |
| LNCaP | PSA mRNA Expression | Not Specified | Downregulation | [3][5][6] |
| LNCaP | PSA Protein Expression | Not Specified | Downregulation | [5] |
| LNCaP | Telomerase Activity | 250 µM | Inhibition | [9] |
| LNCaP | hTERT mRNA Expression | 100 µM & 250 µM | Dose-dependent Inhibition | [9] |
| LNCaP | IC50 | 150 µM | [10] | |
| DU-145 | Cell Migration | 100 µM | Significant Inhibition | [8] |
| DU-145 | IC50 | 160 µM | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of I3C on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (I3C)
-
DMSO (for dissolving I3C)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of I3C in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of I3C. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol outlines the detection of apoptosis in I3C-treated prostate cancer cells.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound (I3C)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of I3C for the specified time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol provides a general method for analyzing protein expression changes in response to I3C treatment.
Materials:
-
Prostate cancer cells
-
6-well or 10 cm plates
-
This compound (I3C)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against AR, p21, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with I3C as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Signaling pathways modulated by I3C in prostate cancer cells.
Caption: General experimental workflow for studying I3C effects.
Caption: Logical relationship of I3C's mechanisms and outcomes.
References
- 1. This compound (I3C) induced cell growth inhibition, G1 cell cycle arrest and apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediated cell cycle arrest of LNCaP human prostate cancer cells requires the induced production of activated p53 tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound inhibition of androgen receptor expression and downregulation of androgen responsiveness in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibition of androgen receptor | HairLossTalk Forums [hairlosstalk.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits prostate cancer cell migration via degradation of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Telomerase Activity and Gene Expression in Prostate Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 10. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indole-3-Carbinol Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indole-3-carbinol (I3C) is a natural compound derived from the breakdown of glucobrassicin, found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2] Extensive research has demonstrated its anti-cancer properties, including the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[3][4][5][6][7] These effects are mediated through the modulation of multiple signaling pathways, making I3C a compound of significant interest in cancer research and drug development.[1][8]
These application notes provide detailed protocols for treating cancer cells with I3C and assessing its effects on cell viability, cell cycle progression, and apoptosis.
Data Presentation: Effects of this compound on Cancer Cells
The following tables summarize the quantitative effects of I3C treatment on various cancer cell lines as reported in the literature.
Table 1: Effect of I3C on Cancer Cell Viability and Apoptosis
| Cell Line | Cancer Type | I3C Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| A549 | Lung Cancer | ≥400 | Not Specified | Induced apoptotic cell death | [3] |
| A549 | Lung Cancer | ≤200 | 72 | Inhibited cell proliferation | [3] |
| H1299 | Lung Cancer | 400 | 24, 48 | Increased sub-G1 population (apoptosis) | [9] |
| Hep-2 | Laryngeal Cancer | 100, 150 | 24, 48, 72 | Dose-dependent inhibition of proliferation and induction of apoptosis | [6] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | Induction of apoptosis (DNA laddering, PARP cleavage) | [7] |
| AGS | Gastric Adenocarcinoma | IC50 dose | Not Specified | Induced nuclear condensation and DNA fragmentation | [10] |
Table 2: Effect of I3C on Cell Cycle Distribution in Cancer Cells
| Cell Line | Cancer Type | I3C Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| A549 | Lung Cancer | Not Specified | Not Specified | G0/G1 phase cell cycle arrest | [2][5] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | G1 cell cycle arrest | [7] |
| Hep-2 | Laryngeal Cancer | Not Specified | Not Specified | G1 phase cell cycle arrest | [6] |
| H1299 | Lung Cancer | 400 | 24, 48 | Cell cycle arrest | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of I3C on cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of I3C on the viability and proliferation of cancer cells.
Materials:
-
This compound (I3C)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
I3C Treatment: Prepare serial dilutions of I3C in complete culture medium. After 24 hours, remove the old media and add 100 µL of the I3C-containing media to the respective wells.[12] Include a vehicle control (medium with the same concentration of solvent used to dissolve I3C, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 25 µL of MTT stock solution (12 mM) to each well.[14] Alternatively, add 50 µL of serum-free media and 50 µL of MTT solution to each well.[11] Incubate the plate at 37°C for 3-4 hours.[11][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT.[13] Add 50-150 µL of DMSO to each well to dissolve the formazan crystals.[11][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to correct for background absorbance.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis using Flow Cytometry
This protocol details the analysis of cell cycle distribution in I3C-treated cells using propidium iodide (PI) staining.
Materials:
-
I3C-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following I3C treatment for the desired duration, harvest the cells (including any floating cells) by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15] Collect data from at least 10,000 events per sample.[15] The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.
Protocol 3: Apoptosis Detection using Annexin V Staining
This protocol describes the detection of early and late apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
I3C-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after I3C treatment, including the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.[17][19]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression levels of proteins involved in cell cycle regulation and apoptosis.
Materials:
-
I3C-treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[20]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[21]
-
Primary antibodies (e.g., against Cyclin D1, CDK4, Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After I3C treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[20] Scrape the cells and collect the lysate.[20][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[22][23]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21][23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[21][22]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each.[23] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[24]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Experimental Workflow
Caption: Experimental workflow for I3C treatment and analysis.
I3C-Induced Apoptosis and Cell Cycle Arrest Signaling Pathway
Caption: I3C signaling pathways in cancer cells.
Logical Relationship of I3C Action
Caption: Logical flow of I3C's anti-cancer effects.
References
- 1. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. mskcc.org [mskcc.org]
- 3. This compound (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerireland.ie [cancerireland.ie]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound (I3C) induced cell growth inhibition, G1 cell cycle arrest and apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. researchhub.com [researchhub.com]
- 14. MTT Assay [protocols.io]
- 15. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. bio-rad.com [bio-rad.com]
- 21. fortislife.com [fortislife.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. biossusa.com [biossusa.com]
- 24. origene.com [origene.com]
Application Notes: Preparation and Handling of Indole-3-Carbinol (I3C) Solutions for Laboratory Research
Introduction
Indole-3-carbinol (I3C) is a natural phytochemical derived from the hydrolysis of the glucosinolate glucobrassicin, which is abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2][3] In scientific research, I3C is extensively studied for its potential anticarcinogenic, antioxidant, and anti-inflammatory properties.[1][4][5] It modulates multiple cellular signaling pathways, including those involved in cell cycle regulation, apoptosis, and biotransformation of hormones and carcinogens.[6][7][8] However, the effective use of I3C in a laboratory setting is contingent upon its proper handling and preparation, as it is known to be unstable under certain conditions, particularly in acidic environments.[9][10]
These application notes provide detailed protocols for the preparation of I3C solutions for both in vitro (cell culture) and in vivo (animal) studies, ensuring solution stability, and experimental reproducibility.
Physicochemical Properties and Solubility
This compound is typically supplied as a white to off-white crystalline solid.[11][12] Understanding its solubility is critical for preparing accurate and effective stock solutions.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | 1H-indole-3-methanol[7][11] |
| Synonyms | I3C, 3-Indolylmethanol[7][11][12] |
| CAS Number | 700-06-1[11][13] |
| Molecular Formula | C₉H₉NO[11][12][13] |
| Molecular Weight | 147.17 g/mol [13][14] |
| Appearance | White to off-white crystalline solid[11][12] |
| Storage (Solid) | Room temperature or 2-8°C, protect from light[11][13][15] |
| Stability (Solid) | ≥ 4 years at room temperature[11] |
Table 2: Solubility of this compound
| Solvent | Solubility (approx.) | Molar Concentration (approx.) | Notes |
| DMSO | 3 - 100 mg/mL[7][11][14][15] | 20.4 mM - 679.4 mM | Sonication and use of newly opened, hygroscopic DMSO is recommended for higher concentrations.[14][15] |
| Ethanol | 10 - 28 mg/mL[7][11][14] | 67.9 mM - 190.3 mM | Sonication may be required to fully dissolve.[14] |
| Dimethylformamide (DMF) | ~10 mg/mL[7][11] | ~67.9 mM | Purge with an inert gas before storing.[11] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[7] | ~3.4 mM | Sparingly soluble. |
| Aqueous Buffers / Saline | Sparingly soluble[11] | - | Dilute from an organic solvent stock for aqueous working solutions.[11] |
| Water | ~7 mg/mL[14] | ~47.6 mM | Sonication is recommended.[14] |
Stability and Storage Considerations:
-
Solid Form: I3C powder is stable for years when stored correctly at room temperature or refrigerated, protected from light and moisture.[11][12]
-
Acid Instability: I3C is highly unstable in acidic conditions (e.g., stomach acid) and rapidly undergoes self-condensation to form various oligomeric products, such as 3,3'-diindolylmethane (DIM).[2][8][10] Therefore, exposure to acidic media during preparation should be avoided.
-
Stock Solutions: Solutions prepared in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C to ensure long-term stability.[14][15] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: I3C is sparingly soluble and unstable in aqueous solutions. Aqueous working solutions should be prepared fresh immediately before use and are not recommended for storage for more than one day.[11]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM stock solution in DMSO, which is common for cell culture experiments.
Materials:
-
This compound powder (MW: 147.17 g/mol )
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of I3C.
-
Mass (mg) = Desired Volume (mL) × 100 mmol/L × 147.17 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL) = Volume (mL) × 14.717
-
For 1 mL of 100 mM stock, weigh out 14.72 mg of I3C.
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of I3C powder.
-
Dissolving: Add the weighed I3C powder to a sterile tube. Using a micropipette, add the calculated volume of DMSO (e.g., 1 mL).
-
Solubilization: Cap the tube securely and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[14]
-
Sterilization (Optional): If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials to minimize contamination and degradation from freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term use (up to 1 month).[14][15]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration stock for treating cells.
Materials:
-
100 mM I3C stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile pipettes and tubes
Procedure:
-
Thawing: Thaw one aliquot of the 100 mM I3C stock solution at room temperature.
-
Dilution: Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration. For example, to treat cells with 100 µM I3C:
-
Dilute the 100 mM stock 1:1000 in the culture medium (e.g., add 1 µL of stock to 999 µL of medium).
-
-
Vehicle Control: It is critical to prepare a vehicle control. This control should contain the same final concentration of the solvent (DMSO) as the I3C-treated samples. For a 1:1000 dilution, the final DMSO concentration will be 0.1%. Most cell lines can tolerate DMSO up to 0.1-0.5%, but it is essential to keep this concentration consistent across all experimental and control groups.[16]
-
Application: Add the prepared working solutions (I3C and vehicle control) to the cells immediately. Do not store diluted aqueous solutions.
Protocol 3: Preparation of a Formulation for In Vivo Animal Studies
This protocol provides a common formulation for oral gavage or intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Formulation: A widely used vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[14]
-
Calculation: Calculate the required amount of I3C for the desired final concentration. For example, to prepare a 1 mg/mL solution for dosing:
-
Weigh 1 mg of I3C for every 1 mL of final formulation volume.
-
-
Dissolving:
-
First, dissolve the weighed I3C powder in the required volume of DMSO (10% of the final volume). For 1 mL total, use 0.1 mL of DMSO. Vortex or sonicate until fully dissolved.
-
Sequentially add the PEG300 (40% of final volume; 0.4 mL for 1 mL total) and mix thoroughly.
-
Add the Tween 80 (5% of final volume; 0.05 mL for 1 mL total) and mix again.
-
Finally, add the sterile saline (45% of final volume; 0.45 mL for 1 mL total) and mix until a clear, homogenous solution is formed.[14]
-
-
Vehicle Control: Prepare a vehicle control solution containing the exact same solvent mixture (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) but without I3C.
-
Administration: The formulation should be prepared fresh before administration. Administer the calculated dose to the animals based on their body weight (e.g., in mg/kg). Doses in rodent studies often range from 20 mg/kg to 300 mg/kg.[17][18][19]
Application Notes & Data
Typical Working Concentrations:
-
In Vitro: The effective concentration of I3C can vary significantly between cell lines. Common ranges reported in the literature are between 10 µM and 150 µM.[16][17][20][21] Cytotoxic effects are often observed at concentrations of 40 µM and higher.[16][21] It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental endpoint.
-
In Vivo: Dosing in animal models (typically mice) is often done by oral gavage. Reported dosages range from 20 mg/kg to 300 mg/kg body weight, administered several times per week.[17][18]
Signaling Pathways Modulated by I3C: I3C and its primary metabolite DIM are known to influence numerous signaling pathways critical to cancer cell proliferation, survival, and apoptosis.[7][8] I3C is an agonist of the Aryl hydrocarbon Receptor (AhR) and can inhibit the activity of NF-κB and the PI3K/Akt signaling pathway.[7][8][14][15] These interactions lead to downstream effects such as cell cycle arrest and induction of apoptosis.
// Nodes I3C [label="this compound\n(I3C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AhR [label="AhR", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="PI3K/Akt Pathway", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CellCycle [label="Cell Cycle Arrest\n(G1 Phase)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Induction of\nApoptosis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Decreased\nProliferation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges I3C -> AhR [label="Activates", color="#34A853"]; I3C -> NFkB [label="Inhibits", color="#EA4335", arrowhead=tee]; I3C -> Akt [label="Inhibits", color="#EA4335", arrowhead=tee];
AhR -> CellCycle [label="Modulates"]; NFkB -> Proliferation [label="Promotes", style=dashed, color="#5F6368"]; Akt -> Apoptosis [label="Inhibits", style=dashed, color="#5F6368", arrowhead=tee];
// Invisible nodes for alignment edge [style=invis]; CellCycle -> Apoptosis; Apoptosis -> Proliferation;
// Connections to outcomes edge [style=solid, color="#5F6368", arrowhead=normal]; Akt -> Proliferation [label="Promotes Survival"]; NFkB -> Apoptosis [label="Inhibits", arrowhead=tee];
// Rank settings {rank=same; NFkB; Akt; AhR;} } dot Caption: Simplified diagram of key signaling pathways modulated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthetic Methodologies and Therapeutic Potential of this compound (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic Methodologies and Therapeutic Potential of this compound (I3C) and Its Derivatives [mdpi.com]
- 5. This compound inhibited tobacco smoke carcinogen-induced lung adenocarcinoma in A/J mice when administered during the post-initiation or progression phase of lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Analysis of anticancer compound, this compound, in broccoli using a new ultrasound-assisted dispersive-filter extraction method based on poly(deep eutectic solvent)-graphene oxide nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound (CAS 700-06-1) Manufacturer & Supplier for EU & UK [epapchem.com]
- 13. 吲哚-3-甲醇 | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound | Endogenous Metabolite | p53 | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. NTP Technical Report on the Toxicology Studies of this compound (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indole-3-Carbinol in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables like broccoli, cabbage, and kale, has garnered significant attention for its cancer-preventive and therapeutic potential.[1][2] Emerging research indicates that I3C and its primary metabolite, 3,3'-diindolylmethane (DIM), can sensitize cancer cells to conventional chemotherapeutic agents, offering a promising strategy to enhance treatment efficacy and overcome drug resistance.[3] This document provides a comprehensive overview of the synergistic effects of I3C in combination with various chemotherapy drugs, detailed experimental protocols from key studies, and visual representations of the underlying molecular mechanisms.
I3C's anti-cancer activity is multifaceted, targeting a plethora of signaling pathways that regulate cell cycle progression, apoptosis, angiogenesis, and drug resistance.[3][4][5] When combined with chemotherapeutic agents, I3C can potentiate their cytotoxic effects, often allowing for lower, less toxic doses of the conventional drug. This synergistic relationship has been observed across a range of cancers, including breast, ovarian, prostate, and pancreatic cancer.
Data Summary: Synergistic Effects of I3C with Chemotherapeutic Agents
The following tables summarize quantitative data from preclinical studies, demonstrating the enhanced anti-cancer effects of combining I3C with standard chemotherapeutic drugs.
Table 1: In Vitro Synergistic Cytotoxicity of I3C and Bortezomib in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 | Combination Index (CI) | Synergy |
| OVCAR3 | I3C | 675 µM | < 1 | Synergistic |
| Bortezomib | 37.5 nM | |||
| I3C + Bortezomib | N/A | |||
| OVCAR5 | I3C | 675 µM | < 1 | Synergistic |
| Bortezomib | 37.5 nM | |||
| I3C + Bortezomib | N/A |
Data adapted from Taylor-Harding et al. (2012). CI values < 1 indicate a synergistic interaction.[6][7]
Table 2: In Vivo Tumor Growth Inhibition with I3C and Doxorubicin in a Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Control (SEC) | High | 0% |
| Doxorubicin (DOX) | Moderate | Significant Decrease |
| This compound (I3C) | Moderate | Significant Decrease |
| DOX + I3C | Low | Significantly greater than single agents |
SEC: Solid Ehrlich Carcinoma. This study demonstrated that the combination of DOX and I3C had a better anti-tumor effect than either agent alone.[8][9]
Table 3: Effect of I3C and Cisplatin on Tumor Volume in an In Vivo Model
| Treatment Group | % Change in Tumor Volume (Day 11 vs. Day 0) |
| Untreated Control | +360% |
| Cisplatin | -15.2% |
| I3C + Cisplatin | -14.7% |
| This compound (I3C) | No significant change |
This study showed that while I3C alone did not significantly reduce tumor volume, it did not antagonize the effect of cisplatin and offered protection against cisplatin-induced nephrotoxicity.[10][11]
Key Signaling Pathways and Mechanisms of Action
I3C's synergistic activity stems from its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.
Akt/NF-κB Signaling Pathway
The Akt/NF-κB signaling axis is a central regulator of cell survival, and its constitutive activation is common in many cancers, contributing to chemoresistance. I3C has been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis induced by chemotherapeutic agents.[3]
Endoplasmic Reticulum (ER) Stress Pathway
I3C and its derivatives can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis, and this mechanism can synergize with chemotherapeutic agents that also induce cellular stress.[3][12]
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer therapy is the development of multidrug resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (encoded by the MDR1 gene). I3C has been shown to downregulate the expression of MDR1, thereby restoring cancer cell sensitivity to chemotherapeutic drugs.[3]
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature, providing a framework for reproducing and building upon these findings.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the synergistic cytotoxic effects of I3C and a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OVCAR3, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (I3C), dissolved in DMSO
-
Chemotherapeutic agent (e.g., Bortezomib, Cisplatin), dissolved in an appropriate solvent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of I3C and the chemotherapeutic agent in complete medium. Treat the cells with:
-
Vehicle control (medium with DMSO)
-
I3C alone at various concentrations
-
Chemotherapeutic agent alone at various concentrations
-
Combination of I3C and the chemotherapeutic agent at various concentrations (fixed ratio or checkerboard).
-
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software like CalcuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for investigating the effect of I3C and chemotherapy combinations on the expression of key signaling proteins.
Materials:
-
Treated cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB, anti-Bcl-2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to determine changes in protein expression.
Conclusion and Future Directions
The combination of this compound with conventional chemotherapeutic agents represents a promising avenue for improving cancer treatment outcomes. The synergistic effects observed in numerous preclinical studies highlight I3C's potential to enhance the efficacy of chemotherapy, overcome drug resistance, and potentially reduce treatment-related toxicity. The mechanisms underlying these effects are complex and involve the modulation of multiple critical signaling pathways.
Further research, including well-designed clinical trials, is necessary to translate these promising preclinical findings into clinical practice.[13] Future studies should focus on optimizing dosing regimens, evaluating long-term safety and efficacy, and identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. The detailed protocols and data presented here provide a solid foundation for researchers to further explore and validate the therapeutic potential of this compound in combination cancer therapy.
References
- 1. mskcc.org [mskcc.org]
- 2. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. This compound as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer chemotherapy with this compound, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound synergistically sensitises ovarian cancer cells to bortezomib treatment [escholarship.org]
- 8. Anti-cancer and cardioprotective effects of indol-3-carbinol in doxorubicin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound protects against cisplatin-induced acute nephrotoxicity: role of calcitonin gene-related peptide and insulin-like growth factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The this compound cyclic tetrameric derivative CTet synergizes with cisplatin and doxorubicin in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ichgcp.net [ichgcp.net]
Application of Indole-3-Carbinol in Angiogenesis Research
Application Notes
Introduction
Indole-3-carbinol (I3C) is a natural phytochemical found in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1][2] It is formed from the hydrolysis of the glucosinolate glucobrassicin.[3] Extensive research has highlighted the potential health benefits of I3C, including anti-inflammatory, antioxidant, and anti-cancer properties.[4][5] A significant area of interest for researchers is its anti-angiogenic activity, which is its ability to inhibit the formation of new blood vessels from pre-existing ones.[4][6] Angiogenesis is a critical process in tumor growth and metastasis, as well as in other pathologies like endometriosis.[3][7] I3C and its primary metabolite, 3,3'-diindolylmethane (DIM), have been shown to modulate multiple signaling pathways that control angiogenesis, making them promising candidates for therapeutic development.[1][8][9]
Mechanism of Action
This compound exerts its anti-angiogenic effects through a multi-targeted mechanism, primarily by interfering with key signaling pathways in endothelial cells, the cells that line the blood vessels.
-
Inhibition of VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. I3C has been shown to decrease the secretion of VEGF in endothelial cells.[6][10] It also downregulates the expression of its receptor, VEGFR2.[3][11] This disruption of the VEGF/VEGFR2 axis is a critical step in its anti-angiogenic action.
-
Modulation of Downstream Pathways: The binding of VEGF to VEGFR2 typically activates downstream pro-survival and pro-proliferative pathways like PI3K/Akt and MAPK/ERK. I3C treatment leads to a marked suppression of the phosphorylation of ERK1/2 and inactivation of Akt.[3][11][12] The inactivation of these pathways inhibits endothelial cell proliferation and survival.[3][12]
-
Suppression of Matrix Metalloproteinases (MMPs): Angiogenesis requires the degradation of the extracellular matrix to allow endothelial cells to migrate and invade surrounding tissue. I3C has been found to suppress the activities of matrix metalloproteinases, specifically MMP-2 and MMP-9.[6][10]
-
Induction of Apoptosis: I3C can induce programmed cell death (apoptosis) in endothelial cells.[13][14] This is achieved by activating the caspase cascade, which are key executioner proteins in the apoptotic process.[13][14] Its metabolite DIM has an even stronger effect, inducing a significant increase in apoptosis in tube-forming endothelial cells.[12]
-
Interaction with Notch Signaling: While the direct link in angiogenesis is still being fully elucidated, I3C is known to affect the Notch signaling pathway, which plays a crucial role in vascular development and determining the sprouting of endothelial cells.[15][16][17] The DLL4-Notch signaling between endothelial cells is a key negative feedback loop that controls vessel sprouting and density, a process that could be influenced by I3C's activity.[17]
Applications in Research and Drug Development
The anti-angiogenic properties of I3C make it a valuable tool for:
-
Cancer Research: As tumor growth is highly dependent on angiogenesis, I3C is studied as a potential chemopreventive and therapeutic agent.[4][5] It has been shown to suppress tumor-induced angiogenesis in various cancer models.[7][13]
-
Endometriosis Research: This condition is characterized by the growth of endometrial-like tissue outside the uterus, a process that requires the formation of new blood vessels. I3C has been demonstrated to inhibit the vascularization and growth of endometriotic lesions in animal models.[3][11]
-
Obesity and Metabolic Disease Research: Adipose tissue expansion is linked to angiogenesis. I3C has been shown to suppress adipocyte-induced angiogenesis, suggesting a potential role in treating obesity-related disorders.[2][4]
-
Inflammation-Associated Diseases: Angiogenesis is also a hallmark of chronic inflammation. I3C can suppress inflammation-associated angiogenesis, indicating its potential in managing such conditions.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (I3C) as reported in various angiogenesis-related studies.
Table 1: Effective Concentrations and In Vitro Effects of I3C on Angiogenesis
| Cell Line | I3C Concentration | Observed Effect | Citation |
| HUVEC | 25 µmol/L | Significantly inhibited tube formation. | [12] |
| EA.hy926 | Concentration-dependent | Inhibited cell growth. | [10] |
| EA.hy926 | Not specified | Significantly suppressed capillary-like tube formation. | [10] |
| Endothelial Cells | Not specified | Suppressed tube formation. | [13] |
Table 2: Effect of I3C on Pro-Angiogenic Factors and Signaling Proteins
| Target Molecule | Cell/Model System | Effect of I3C Treatment | Citation |
| VEGF Secretion | EA.hy926 cells | Decreased | [6][10] |
| MMP-2 Activity | EA.hy926 cells | Suppressed | [10] |
| MMP-9 Activity | EA.hy926 cells | Suppressed | [6][10] |
| Nitric Oxide (NO) | EA.hy926 cells | Decreased secretion | [6] |
| Interleukin-6 (IL-6) | EA.hy926 cells | Decreased secretion | [6] |
| VEGFR2 Expression | Murine endometriotic lesions | Markedly reduced expression | [3][11] |
| pERK/ERK Expression | Murine endometriotic lesions | Markedly suppressed phosphorylation | [3][11] |
| PI3K Expression | Murine endometriotic lesions | Lower expression | [11] |
| Akt Phosphorylation | HUVEC | Inactivated by DIM (I3C metabolite) | [12] |
| ERK1/2 Phosphorylation | HUVEC | Markedly inactivated | [12] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVEC, EA.hy926)
-
Complete cell culture medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound (I3C) stock solution (dissolved in DMSO)
-
24-well or 48-well cell culture plates
-
Calcein AM (for visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight. Using pre-chilled pipette tips, add 50-150 µL (for a 48-well plate) of the matrix to each well, ensuring the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in culture medium containing the desired concentrations of I3C or vehicle control (DMSO).
-
Seed the cells onto the solidified matrix at a density of 1-2 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification:
-
Observe the formation of tube-like structures under an inverted microscope.
-
Capture images from several random fields for each condition.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 2: Western Blotting for Angiogenesis-Related Proteins
This protocol is used to detect changes in the expression levels of specific proteins (e.g., VEGFR2, p-ERK, total ERK) in endothelial cells following treatment with I3C.
Materials:
-
I3C-treated and control endothelial cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGFR2, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin. For signaling proteins, compare the phosphorylated form to the total protein.
Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to measure the enzymatic activity of MMP-2 and MMP-9, which are gelatinases involved in extracellular matrix degradation.
Materials:
-
Conditioned media from I3C-treated and control cells
-
SDS-PAGE gels co-polymerized with gelatin (1 mg/mL)
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing CaCl₂ and ZnCl₂)
-
Coomassie Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures. Do not boil or add reducing agents. Mix the media with zymogram sample buffer.
-
Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Enzyme Activation: Incubate the gel in developing buffer at 37°C for 16-48 hours. During this time, the MMPs will digest the gelatin in the gel.
-
Staining: Stain the gel with Coomassie Blue staining solution for 30-60 minutes.
-
Destaining: Destain the gel until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by MMPs.
-
Analysis: The positions of the clear bands indicate the presence of specific MMPs (MMP-9 at ~92 kDa, MMP-2 at ~72 kDa). The intensity of the bands corresponds to the level of enzymatic activity. Quantify using densitometry.
Visualizations
Caption: I3C's multi-target inhibition of angiogenesis signaling pathways.
Caption: General overview of DLL4-Notch signaling in angiogenesis.
References
- 1. This compound: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews [annualreviews.org]
- 2. Suppression of Lipid Accumulation by this compound Is Associated with Increased Expression of the Aryl Hydrocarbon Receptor and CYP1B1 Proteins in Adipocytes and with Decreased Adipocyte-Stimulated Endothelial Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Endometriotic Lesions by Suppression of Microvascular Network Formation | MDPI [mdpi.com]
- 4. Synthetic Methodologies and Therapeutic Potential of this compound (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. Antiangiogenic activity of this compound in endothelial cells stimulated with activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cell proliferation and in vitro markers of angiogenesis by this compound, a major indole metabolite present in cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the Growth of Endometriotic Lesions by Suppression of Microvascular Network Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiangiogenic effects of this compound and 3,3'-diindolylmethane are associated with their differential regulation of ERK1/2 and Akt in tube-forming HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses tumor-induced angiogenesis by inhibiting tube formation and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. greenmedinfo.com [greenmedinfo.com]
- 15. This compound Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Notch Signaling in Vascular Endothelial Cells, Angiogenesis, and Tumor Progression: An Update and Prospective [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Indole-3-Carbinol (I3C)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with improving the oral bioavailability of Indole-3-Carbinol (I3C).
I. Troubleshooting Guides
This section addresses common issues encountered during the formulation and analysis of this compound.
Formulation Development
| Problem | Potential Cause(s) | Troubleshooting Strategy |
| Low Encapsulation Efficiency of I3C in Liposomes | I3C is a hydrophobic molecule and may have limited partitioning into the aqueous core of conventional liposomes. Degradation of I3C during the formulation process can also occur. | Optimize the lipid composition by including cholesterol to enhance membrane stability and drug loading of hydrophobic drugs.[1] For hydrophobic drugs like I3C, consider preparing liposomes where the drug is incorporated into the lipid bilayer rather than the aqueous core.[2][3] Control the temperature during preparation, especially when using lipids with high transition temperatures, to ensure proper vesicle formation.[4] |
| Inconsistent Particle Size in Nanoformulations | Issues with homogenization or sonication time and power. Inappropriate surfactant concentration. | For hot homogenization techniques in solid lipid nanoparticle (SLN) preparation, optimize the number of homogenization cycles and pressure to achieve the desired particle size, typically below 500 nm.[5] In solvent-based methods, control the rate of solvent evaporation or injection. Ensure the use of an adequate concentration of a suitable surfactant to stabilize the nanoparticles and prevent aggregation. |
| Instability of I3C in Formulation | I3C is unstable in acidic conditions and can degrade over time, especially in aqueous suspensions.[6] | For liquid formulations, maintain a neutral or slightly alkaline pH. Protect the formulation from light and store at recommended temperatures (e.g., 2-8°C) to minimize degradation.[6] Encapsulation methods like nanocapsules can offer protection against degradation from environmental factors.[7] |
Analytical Methods
| Problem | Potential Cause(s) | Troubleshooting Strategy |
| Double Peaks in HPLC/LC-MS Analysis of I3C | Mismatch between the injection solvent and the mobile phase.[8] Partial blockage of the HPLC column inlet frit or a void in the stationary phase.[9] Poor autosampler rinsing leading to carryover.[8] | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[8] If a solvent mismatch is suspected, try injecting a smaller volume or dilute the sample in the mobile phase.[10] Use a guard column to protect the analytical column from particulates. If a blockage is suspected, try back-flushing the column or replacing the inlet frit.[8] Optimize the autosampler wash protocol with a strong solvent to prevent carryover.[8] |
| Low Recovery of I3C from Biological Matrices | Inefficient extraction method. Degradation of I3C during sample processing. | Use a validated liquid-liquid extraction or solid-phase extraction protocol. Ensure the pH of the extraction solvent is optimized for I3C. Due to its instability, process samples quickly and at low temperatures. The addition of an esterase inhibitor like dichlorvos has been shown to stabilize I3C in mouse plasma, liver, and kidney samples.[11] |
| Inconsistent Results in In Vitro Release Studies | Inappropriate release medium leading to poor sink conditions. Membrane-related issues in dialysis methods (e.g., drug binding to the membrane). Inefficient separation of nanoparticles from the release medium in sample and separate methods. | The release medium should be selected to ensure sink conditions, where the concentration of the released drug is well below its saturation solubility. For hydrophobic drugs like I3C, the addition of surfactants to the release medium may be necessary.[10] When using dialysis methods, ensure the chosen membrane has the correct molecular weight cut-off and does not interact with the drug.[2] For sample and separate methods, use techniques like ultracentrifugation or centrifugal ultrafiltration for efficient separation of nanoparticles.[10] |
II. Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of I3C is primarily due to its high instability in the acidic environment of the stomach. In acidic conditions, I3C rapidly undergoes condensation to form various oligomeric products, with 3,3'-diindolylmethane (DIM) being a major metabolite.[11][12] Consequently, after oral administration, I3C itself is often undetectable in the plasma, while its metabolites like DIM are present.[11]
Q2: What are the main strategies to improve the oral bioavailability of I3C?
A2: The primary strategies focus on protecting I3C from acidic degradation and enhancing its absorption. These include:
-
Nanoformulations: Encapsulating I3C in nanoparticles, liposomes, nanocapsules, or solid lipid nanoparticles can protect it from the harsh gastric environment and improve its solubility and absorption.[6][13][14]
-
Alternative Routes of Administration: While not oral, intranasal delivery of liposomal I3C has been shown to significantly increase its bioavailability in the lungs compared to oral administration, which could be a viable strategy for targeting lung-related conditions.[15]
Q3: Is 3,3'-diindolylmethane (DIM) a suitable surrogate for I3C in bioavailability studies?
A3: To some extent, yes. Since I3C is rapidly converted to DIM and other condensation products in the stomach, DIM is the primary circulating product observed after oral I3C administration.[7] Many of the biological effects attributed to I3C are believed to be mediated by DIM.[12] Therefore, pharmacokinetic studies often measure DIM levels as an indicator of I3C absorption and metabolism. However, it's important to remember that the initial dose was I3C, and the conversion process also yields other metabolites that may have biological activity.
Q4: What are the critical parameters to consider when developing a nanoformulation for I3C?
A4: Key parameters include:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes generally lead to a larger surface area and potentially better absorption. A low PDI indicates a narrow size distribution, which is desirable for consistent performance.
-
Encapsulation Efficiency and Drug Loading: High encapsulation efficiency ensures that a significant portion of the I3C is protected within the nanocarrier. Drug loading refers to the amount of drug per unit weight of the nanoparticle.
-
Stability: The formulation should be stable during storage and in physiological fluids to ensure the integrity of the nanoparticles until they reach the site of absorption.
-
In Vitro Release Profile: This helps to understand how the drug is released from the nanocarrier over time, which can predict its in vivo performance.
Q5: Are there any known drug interactions with this compound?
A5: I3C is known to induce cytochrome P450 enzymes, particularly CYP1A2.[16] This can potentially alter the metabolism of other drugs that are substrates for this enzyme, potentially reducing their efficacy.[17] It is advisable to consider these potential interactions when designing preclinical and clinical studies.
III. Data Presentation
Table 1: Pharmacokinetic Parameters of 3,3'-diindolylmethane (DIM) after a Single Oral Dose of this compound (I3C) in Humans
| I3C Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) |
| 400 | 93 ± 48 | 639 ± 204 | 2.3 ± 0.5 | 10.3 ± 4.5 |
| 600 | 85 ± 25 | 711 ± 195 | 2.3 ± 0.5 | 15.1 ± 11.2 |
| 1000 | 510 ± 262 | 3580 ± 1500 | 2.0 ± 0.0 | 20.6 ± 11.7 |
| 1200 | 592 ± 203 | 3621 ± 1234 | 2.0 ± 0.0 | 18.8 ± 4.2 |
Data synthesized from a study in women at high risk for breast cancer. Note: I3C was not detectable in plasma.
Table 2: Comparative Bioavailability of I3C in Lungs of Mice Following Different Administration Routes and Formulations
| Formulation | Administration Route | Dose (mg/kg) | Lung AUC (ng·h/g) | Relative Bioavailability Enhancement |
| Suspension | Oral | 250 | 5088 | Baseline |
| Microemulsion | Oral | 250 | 9472 | ~1.9-fold vs. Oral Suspension |
| Liposomes | Intranasal | 2.5 | Not directly comparable due to dose difference, but showed ~100-fold higher lung exposure than the oral route.[8][15] | - |
IV. Experimental Protocols
Preparation of I3C-Loaded Liposomes by Lipid Film Hydration
This protocol is adapted from a method used for preparing liposomes for intranasal delivery.[8]
Materials:
-
This compound (I3C)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
HEPES buffer (10 mM, pH 7.4)
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
In a round-bottom flask, dissolve 7.5 mg of DPPC, 2.5 mg of cholesterol, and 5 mg of I3C in 115 µL of a chloroform:methanol (6:1 v/v) solution.
-
Evaporate the organic solvents using a rotary evaporator at 100 RPM for 1 hour at room temperature to form a thin lipid film on the wall of the flask.
-
Hydrate the dried lipid film by adding a sufficient volume of 10 mM HEPES buffer (pH 7.4).
-
Sonicate the flask in a bath sonicator for 15 minutes to form a liposomal suspension.
Preparation of I3C-Loaded Nanocapsules by Interfacial Deposition of Preformed Polymer
This protocol is based on a method for preparing I3C nanocapsules for topical delivery.[7]
Materials:
-
This compound (I3C)
-
Eudragit® RS 100
-
Acetone
-
Span 80®
-
Medium-chain triglycerides (MCT)
-
Magnetic stirrer with heating
Procedure:
-
Prepare the organic phase by dissolving 0.100 g of Eudragit® RS 100, 0.077 g of Span 80®, and 0.300 g of MCT in 27 mL of acetone.
-
Maintain the organic phase under moderate magnetic stirring at 40°C for 60 minutes until all components are fully dissolved.
-
Add 0.0050 g of I3C to the organic phase and continue stirring for an additional 5 minutes.
-
The aqueous phase is then added to the organic phase under stirring to allow for the interfacial deposition of the polymer and formation of nanocapsules.
HPLC Method for Quantification of I3C and DIM in Plasma
This is a representative HPLC method; specific conditions may need to be optimized for your system and matrix.
Instrumentation:
-
HPLC system with a UV detector
-
Symmetry® C18 column (e.g., 75 mm × 4.6 mm, 3.5 µm)[11]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., 4-Methoxy-1-methylindole)[11]
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.
-
Flow Rate: 1 mL/min[11]
-
Detection Wavelength: 280 nm[11]
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Injection Volume: 20 µL
Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add an internal standard solution.
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and inject it into the HPLC system.
V. Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound in the body.
Experimental Workflow for I3C Liposome Preparation and Characterization
Caption: Workflow for preparing and characterizing I3C-loaded liposomes.
Challenges and Solutions in Oral I3C Delivery
Caption: Key challenges and solutions for oral I3C delivery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Troubleshooting Double Peaks in this compound Chromatography | Separation Science [sepscience.com]
- 9. Problem with this compound chromotography - Chromatography Forum [chromforum.org]
- 10. ijsdr.org [ijsdr.org]
- 11. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Unveiling the Multifaceted Pharmacological Actions of this compound and Diindolylmethane: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,3′-Diindolylmethane and this compound: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intranasal delivery of liposomal this compound improves its pulmonary bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mskcc.org [mskcc.org]
- 17. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Technical Support Center: Overcoming Indole-3-Carbinol's Poor Aqueous Solubility
Welcome to the technical support center for Indole-3-Carbinol (I3C). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of I3C in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound (I3C) is a lipophilic molecule with inherently low solubility in water and aqueous solutions. Its chemical structure, characterized by the indole ring, contributes to its hydrophobicity. The reported aqueous solubility of I3C is approximately 7 µg/mL at pH 7.4.[1] Furthermore, I3C is unstable in acidic environments and can undergo rapid oligomerization, forming a mixture of condensation products that may also precipitate out of solution.[2][3][4]
Q2: I've noticed that my I3C solution changes over time, especially at acidic pH. What is happening?
A2: this compound is unstable in acidic conditions, such as those found in the stomach or in acidic buffers.[2][3] At low pH, I3C undergoes acid-catalyzed condensation to form a complex mixture of oligomeric products. The primary and most studied of these is 3,3'-diindolylmethane (DIM). Other products include linear and cyclic dimers, trimers, and tetramers.[4] This oligomerization can lead to a decrease in the concentration of the parent I3C molecule and the formation of precipitates, altering the biological activity of your solution. The relative yields of these different products can be influenced by the specific pH and the initial concentration of I3C.[4]
Q3: What are the recommended storage conditions for I3C solutions?
A3: Due to its instability, it is generally recommended to prepare fresh aqueous solutions of I3C for each experiment. If you must store a solution, it is advisable to do so at -20°C or -80°C for a limited time. Stock solutions in organic solvents like DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[5] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is not recommended to store them for more than one day.[6]
Q4: Are there any common mistakes to avoid when preparing I3C solutions?
A4: Yes, here are a few common pitfalls:
-
Directly adding I3C to aqueous buffers: Due to its poor solubility, this will likely result in an incomplete dissolution.
-
Using low-purity I3C: Impurities can affect solubility and experimental outcomes.
-
Ignoring pH: The pH of your aqueous solution is critical. Acidic conditions will lead to the degradation of I3C.
-
Extended storage of aqueous solutions: As mentioned, I3C is not stable in aqueous media for long periods.
-
Insufficient mixing: Ensure vigorous mixing or sonication to aid dissolution, especially when using co-solvents.
Troubleshooting Guide: I3C Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| I3C powder is not dissolving in the aqueous buffer. | Poor aqueous solubility of I3C. | 1. Use a co-solvent: First, dissolve the I3C in a small amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. 2. Increase the temperature: Gently warming the solution can sometimes improve solubility. However, be cautious as high temperatures can degrade I3C. 3. Adjust the pH: Ensure your buffer is at a neutral or slightly alkaline pH to avoid acid-catalyzed degradation. |
| Precipitate forms after adding the I3C stock solution to the aqueous buffer. | The concentration of I3C exceeds its solubility limit in the final aqueous solution. The organic co-solvent concentration is too high, causing the buffer components to precipitate. | 1. Decrease the final I3C concentration. 2. Reduce the volume of the organic stock solution added. This may require preparing a more concentrated stock solution if possible. 3. Try a different solubilization technique, such as complexation with cyclodextrins or formulation into liposomes or nanoparticles. |
| The solution is cloudy or contains visible particles. | Incomplete dissolution or formation of I3C aggregates. | 1. Sonication: Use a bath sonicator to break up aggregates and facilitate dissolution. 2. Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles. Note that this will also remove any precipitated I3C, so the final concentration should be verified. |
| I3C solution color changes over time. | Degradation of I3C, particularly in the presence of light or at non-neutral pH. | 1. Protect from light: Store solutions in amber vials or wrap them in foil. 2. Use freshly prepared solutions. 3. Check and maintain the pH of the solution. |
Quantitative Data on I3C Solubility
The following tables summarize the available quantitative data on the solubility of this compound in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water (pH 7.4) | ~7 µg/mL | [1] |
| Ethanol | ~10 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [6] |
| Dimethylformamide (DMF) | ~10 mg/mL | [6] |
Note: There is a lack of specific quantitative data in the provided search results on how I3C's aqueous solubility changes with varying pH and temperature.
Experimental Protocols
Here are detailed methodologies for several key techniques to improve the aqueous solubility of this compound.
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a working solution of I3C in an aqueous buffer using Dimethyl Sulfoxide (DMSO) as a co-solvent.
Materials:
-
This compound (I3C) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS), at neutral or slightly alkaline pH
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution:
-
Weigh out the desired amount of I3C powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the I3C is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Prepare the working solution:
-
Warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, slowly add the I3C stock solution dropwise to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological experiments.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, the final concentration of I3C is likely too high for the chosen DMSO concentration. In this case, you may need to increase the final DMSO percentage (while being mindful of its effects on your experiment) or reduce the final I3C concentration.
-
Experimental Workflow for Co-solvent Solubilization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Introduction - NTP Technical Report on the Toxicology Studies of this compound (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oligomerization of this compound in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for rapid determination of this compound and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results in Indole-3-Carbinol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-3-Carbinol (I3C). The information is presented in a question-and-answer format to directly address common issues and ensure experimental consistency.
Troubleshooting Guide
This guide addresses specific problems that may arise during experiments with I3C, offering potential causes and solutions.
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CCK8).
| Question | Possible Cause | Suggested Solution |
| Why am I seeing high variability in cell viability between replicate wells or separate experiments? | I3C Instability and Degradation: I3C is notoriously unstable in aqueous solutions and can degrade or convert into other compounds, such as 3,3'-diindolylmethane (DIM), in cell culture media. This conversion can happen within hours and is influenced by pH and temperature, leading to inconsistent concentrations of the active compound. | 1. Freshly Prepare I3C Solutions: Always prepare I3C solutions immediately before use from a concentrated stock. 2. Solvent and Storage: Dissolve I3C in DMSO to create a concentrated stock solution and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.[1][2] 3. Minimize Incubation Time in Media: When possible, reduce the time the I3C solution is in the culture media before being added to the cells. 4. Consistent pH: Ensure the pH of your cell culture media is consistent between experiments, as the conversion of I3C is acid-catalyzed. |
| Cell Culture Conditions: Variations in cell density, passage number, or growth phase can significantly impact the cellular response to I3C. | 1. Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. 2. Control Passage Number: Use cells within a defined passage number range, as high passage numbers can lead to phenotypic changes. 3. Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Assay-Specific Issues: The timing of the viability assay and the specific assay used can influence the results. For example, MTT assays measure metabolic activity, which may not always directly correlate with cell number. | 1. Optimize Incubation Time: Determine the optimal treatment duration for your specific cell line and experimental question. 2. Consider Alternative Assays: If inconsistencies persist, consider using a different viability assay, such as a trypan blue exclusion assay or a crystal violet staining assay, to corroborate your findings.[3][4][5] |
Issue 2: Weak or no signal in Western blot for target proteins.
| Question | Possible Cause | Suggested Solution |
| Why can't I detect changes in my target protein expression after I3C treatment? | Suboptimal I3C Concentration or Treatment Time: The effect of I3C on protein expression is often dose- and time-dependent. | 1. Dose-Response and Time-Course Experiments: Perform pilot experiments with a range of I3C concentrations and treatment durations to identify the optimal conditions for your target protein and cell line. 2. Check for Apoptosis: High concentrations of I3C can induce apoptosis, leading to protein degradation. If you suspect apoptosis, perform a viability assay in parallel. |
| Antibody Issues: The primary or secondary antibody may not be optimal for detecting the target protein. | 1. Antibody Validation: Ensure your primary antibody is validated for Western blotting and recognizes the target protein in your specific cell line. 2. Optimize Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentrations. 3. Positive Control: Include a positive control lysate from a cell line known to express the target protein. | |
| General Western Blotting Technique: Issues with protein extraction, gel electrophoresis, transfer, or blocking can all lead to weak or no signal. | 1. Protein Extraction: Use a lysis buffer appropriate for your target protein and include protease and phosphatase inhibitors. 2. Transfer Efficiency: Verify protein transfer by staining the membrane with Ponceau S before blocking. 3. Blocking Conditions: Optimize the blocking agent (e.g., BSA or non-fat milk) and incubation time. |
Issue 3: Inconsistent gene expression results with qPCR.
| Question | Possible Cause | Suggested Solution |
| Why are my qPCR results for I3C-regulated genes not reproducible? | RNA Quality and Integrity: Degraded RNA will lead to unreliable qPCR results. | 1. RNA Extraction: Use a reliable RNA extraction method and perform a quality check (e.g., using a Bioanalyzer or gel electrophoresis) to ensure RNA integrity. 2. DNase Treatment: Treat RNA samples with DNase to remove any contaminating genomic DNA. |
| Primer Design and Validation: Poorly designed primers can result in non-specific amplification or low efficiency. | 1. Primer Design: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. 2. Primer Validation: Validate primer efficiency by running a standard curve. The efficiency should be between 90% and 110%. | |
| Reverse Transcription Variability: The efficiency of the reverse transcription step can vary between samples. | 1. Consistent RT Protocol: Use the same reverse transcription kit and protocol for all samples. 2. Sufficient cDNA Input: Use a consistent amount of RNA for cDNA synthesis. | |
| Reference Gene Stability: The expression of the reference (housekeeping) gene may be affected by I3C treatment. | 1. Validate Reference Genes: Test multiple reference genes and use a program like geNorm or NormFinder to identify the most stable reference gene(s) for your experimental conditions. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of I3C to use in cell culture experiments?
The optimal concentration of I3C is highly cell-line dependent and can range from low micromolar to several hundred micromolar. It is crucial to perform a dose-response experiment for each new cell line to determine the IC50 (the concentration that inhibits 50% of cell growth).
2. How should I prepare and store I3C solutions?
I3C is unstable in aqueous solutions. It is best to prepare a concentrated stock solution in DMSO (e.g., 100 mM) and store it in small aliquots at -20°C or -80°C, protected from light.[1][2] When preparing working solutions, dilute the stock directly into the cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
3. I3C is known to convert to DIM in acidic conditions. Does this also happen in cell culture?
Yes, I3C can spontaneously dimerize to form 3,3'-diindolylmethane (DIM) and other condensation products in neutral pH cell culture media. This conversion can be significant over a 24-48 hour period and is a major source of experimental variability. This is why it is critical to be consistent with I3C preparation and treatment times.
4. What are the main signaling pathways affected by I3C?
I3C and its metabolites, like DIM, are known to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and cell cycle regulation. One of the most well-characterized is the Aryl hydrocarbon Receptor (AhR) signaling pathway. I3C can also influence the expression and activity of cell cycle-related proteins like CDK6 and induce apoptosis through various mechanisms.[6][7][8]
5. How can I confirm that I3C is activating the AhR pathway in my cells?
A common way to confirm AhR activation is to perform a Western blot for the upregulation of downstream target genes, such as Cytochrome P450 1A1 (CYP1A1). An increase in CYP1A1 protein levels upon I3C treatment is a strong indicator of AhR pathway activation.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) of I3C in various cancer cell lines, highlighting the variability in cellular response.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| MCF-7 | Breast Cancer | ~55 | 48 | Not specified | [9] |
| MDA-MB-231 | Breast Cancer | ~10 | 48 | Cell Counting | [9] |
| HeLa | Cervical Cancer | ~10 | 48 | Cell Counting | [9] |
| HepG2 | Hepatocellular Carcinoma | ~5 | 48 | Cell Counting | [9] |
| HCT-8 | Colon Carcinoma | ~10 | 48 | Cell Counting | [9] |
| LNCaP | Prostate Cancer | 150 | Not specified | Not specified | [9] |
| DU145 | Prostate Cancer | 160 | Not specified | Not specified | [9] |
| PC3 | Prostate Cancer | 285 | Not specified | Not specified | [9] |
| A549 | Lung Cancer | >200 (no significant toxicity at 3 days) | 72 | MTT | [10] |
| K562 | Chronic Myelogenous Leukemia | ~200-400 | 48 | MTT | [11] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
This compound (I3C)
-
DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
I3C Treatment:
-
Prepare a fresh serial dilution of I3C from a DMSO stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the I3C-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis of AhR Activation
This protocol outlines the steps to detect the upregulation of CYP1A1, a marker of AhR activation, following I3C treatment.
Materials:
-
6-well cell culture plates
-
I3C and DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CYP1A1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of I3C or vehicle control for the optimized time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CYP1A1 (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
3. Gene Expression Analysis by RT-qPCR
This protocol provides a general framework for analyzing changes in gene expression following I3C treatment.
Materials:
-
6-well cell culture plates
-
I3C and DMSO
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for your gene of interest and a validated reference gene
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with I3C as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit, following the manufacturer's instructions.
-
Perform an on-column or in-solution DNase treatment to remove genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Check RNA integrity using gel electrophoresis or a Bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard cycling protocol.
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for your gene of interest and the reference gene.
-
Calculate the relative gene expression using the ΔΔCq method.
-
Mandatory Visualizations
Caption: Instability of I3C in experimental conditions.
Caption: A logical workflow for troubleshooting inconsistent I3C results.
Caption: Simplified diagram of the I3C-mediated AhR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. This compound (I3C) inhibits cyclin-dependent kinase-2 function in human breast cancer cells by regulating the size distribution, associated cyclin E forms, and subcellular localization of the CDK2 protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
Potential off-target effects of Indole-3-Carbinol in research
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Indole-3-Carbinol (I3C) in experimental settings. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (I3C) and what are its primary known off-target effects?
A1: this compound (I3C) is a natural compound derived from the breakdown of glucobrassicin, which is found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2] In research, while it is often studied for its anti-cancer properties, I3C exhibits several significant off-target effects. The most prominent is its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[1][3] Upon entering an acidic environment, such as the stomach or even cell culture media over time, I3C undergoes condensation to form a variety of biologically active oligomers, including 3,3'-diindolylmethane (DIM) and indolocarbazoles (ICZ).[1] These products are responsible for many of I3C's observed effects.
Other key off-target effects include:
-
Modulation of Estrogen Receptor (ERα) Signaling: I3C can lead to the degradation of the estrogen receptor-alpha (ERα), thereby affecting estrogen-responsive genes.[1][4]
-
Interaction with the NF-κB Pathway: I3C has been shown to suppress the activation of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[5][6][7]
-
Induction of Cytochrome P450 (CYP) Enzymes: Through AhR activation, I3C and its derivatives induce the expression of CYP1A1, CYP1A2, and other metabolic enzymes.[1] This can alter the metabolism of other compounds in your experimental system.
Q2: How stable is I3C in standard cell culture conditions?
A2: I3C is notoriously unstable in aqueous and acidic environments. In cell culture media, I3C can spontaneously dimerize to form 3,3'-diindolylmethane (DIM) and other condensation products.[8] Studies have shown that over 50% of I3C can convert to DIM within 24 hours in various cell culture media.[8] This instability is a critical factor to consider, as many of the biological activities attributed to I3C may, in fact, be due to its derivatives like DIM, which can be more potent.[8]
Q3: I'm observing unexpected changes in cell proliferation in my estrogen-receptor-positive (ER+) cancer cell line after I3C treatment. What could be the cause?
A3: This is a common issue. The off-target effects of I3C on ERα signaling are a likely cause. I3C, through the activation of the AhR, can trigger the ubiquitination and subsequent proteasomal degradation of the ERα protein.[1][4] This leads to a downregulation of ERα-responsive genes that are critical for cell proliferation, such as IGF1R and IRS1.[9] Therefore, the anti-proliferative effects you are observing may be independent of your intended target and instead be a consequence of this AhR-mediated ERα degradation.
Q4: Can I3C affect inflammatory signaling pathways in my experiments?
A4: Yes, I3C can significantly impact inflammatory signaling, primarily through its inhibitory effect on the NF-κB pathway.[5][6] I3C has been shown to suppress both constitutive and induced NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα.[6][10] This can lead to the downregulation of NF-κB target genes involved in cell survival, proliferation, and metastasis.[5] If your research involves inflammatory responses, it is crucial to account for this potential off-target effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent results between experiments. | 1. I3C Instability: Degradation of I3C into DIM and other active oligomers in your stock solutions or culture media.[8] 2. Solvent Effects: The solvent used to dissolve I3C (e.g., DMSO) may have physiological effects at certain concentrations.[11] | 1. Prepare fresh I3C stock solutions for each experiment. Minimize the time the I3C-containing media is on the cells. Consider including DIM as a separate experimental arm to compare effects. 2. Ensure the final solvent concentration is consistent across all treatment groups, including controls, and is below a level known to affect the cells (typically <0.5%).[12] |
| Unexpected cytotoxicity at high concentrations. | 1. Induction of Apoptosis: High doses of I3C (e.g., 400-600 µM) can induce apoptosis in some cancer cell lines.[13] 2. Off-target signaling: Broad-spectrum effects on multiple survival pathways. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your intended experiment. Assess apoptosis using methods like Annexin V/7-AAD staining.[13] 2. Investigate key survival pathways (e.g., Akt, NF-κB) to understand the mechanism of cell death. |
| Changes in the expression of genes unrelated to my target pathway. | 1. AhR Activation: I3C is a potent AhR agonist, leading to the transcription of numerous target genes, most notably CYP1A1 and CYP1B1.[1][3] 2. ERα Degradation: Downregulation of estrogen-responsive genes in ER+ cells.[1][4] | 1. Use an AhR antagonist (e.g., CH-223191) as a control to confirm if the observed effects are AhR-dependent. Measure the expression of known AhR target genes (e.g., CYP1A1) by qPCR. 2. In ER+ cells, verify ERα protein levels by Western blot. Consider using ER- cells as a negative control. |
| Altered metabolism of a co-administered drug in in vitro or in vivo models. | Induction of Cytochrome P450 Enzymes: I3C induces the expression of CYP enzymes, which can accelerate the metabolism of other compounds.[1] | Assess the expression and activity of relevant CYP enzymes (e.g., CYP1A1, CYP1A2, CYP3A4) in your model system after I3C treatment. This is particularly important for drug-drug interaction studies. |
Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of I3C in Various Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| MDA-MB-231 (Breast Cancer) | Chemotaxis Inhibition | ~150 µM | [12] |
| A549 (Lung Cancer) | Apoptosis Induction | 400-600 µM | [13] |
| LNCaP (Prostate Cancer) | G1 Cell Cycle Arrest | 50-100 µM | [14] |
| NALM-6 (Leukemia) | Growth Inhibition & Apoptosis | Dose-dependent (tested up to 200 µM) | [10] |
| MCF-7 (Breast Cancer) | ERα Signaling Repression | 10-125 µM | [15] |
Key Signaling Pathways and Experimental Workflows
Caption: Key off-target signaling pathways affected by I3C.
Caption: Workflow for troubleshooting unexpected results with I3C.
Detailed Experimental Protocols
Protocol 1: Assessing I3C Stability in Cell Culture Media via HPLC
-
Objective: To determine the rate of I3C conversion to DIM in your specific cell culture medium.
-
Materials:
-
This compound (I3C) powder
-
3,3'-Diindolylmethane (DIM) powder (for standard curve)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol
-
-
Procedure:
-
Prepare a 10 mM stock solution of I3C in DMSO.
-
Prepare a series of DIM standards in methanol to generate a standard curve.
-
Spike your cell culture medium with the I3C stock solution to a final concentration of 100 µM.
-
Incubate the medium in a standard cell culture incubator (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium.
-
Extract the compounds by adding 3 volumes of ice-cold methanol, vortexing, and centrifuging to pellet proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC using a C18 column. A typical mobile phase could be a gradient of water and acetonitrile.
-
Monitor the elution of I3C and DIM using a UV detector at ~280 nm.
-
Quantify the amount of I3C remaining and DIM formed at each time point using the DIM standard curve.
-
Protocol 2: Luciferase Reporter Assay for AhR Activation
-
Objective: To quantify the activation of the Aryl Hydrocarbon Receptor (AhR) by I3C.
-
Materials:
-
A suitable cell line (e.g., HepG2, MCF-7)
-
An AhR-responsive luciferase reporter plasmid (e.g., pGudLuc1.1, containing Dioxin Response Elements - DREs)
-
A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
I3C and a known AhR agonist as a positive control (e.g., TCDD)
-
Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to attach overnight.
-
Co-transfect the cells with the AhR-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid.
-
Allow 24 hours for plasmid expression.
-
Treat the transfected cells with various concentrations of I3C, a vehicle control (DMSO), and a positive control (TCDD).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Protocol 3: Western Blot for ERα Degradation
-
Objective: To determine if I3C treatment leads to a reduction in ERα protein levels.
-
Materials:
-
ER-positive cell line (e.g., MCF-7)
-
I3C
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed MCF-7 cells and grow to ~70-80% confluency.
-
Treat cells with I3C at the desired concentrations and for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the blot and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in ERα protein levels.
-
References
- 1. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. This compound: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diindolylmethane (DIM) spontaneously forms from this compound (I3C) during cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound disrupts estrogen receptor-alpha dependent expression of insulin-like growth factor-1 receptor and insulin receptor substrate-1 and proliferation of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound inhibits MDA-MB-231 breast cancer cell motility and induces stress fibers and focal adhesion formation by activation of Rho kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound is a negative regulator of estrogen receptor-alpha signaling in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Indole-3-Carbinol (I3C) in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-3-Carbinol (I3C) in cell line experiments. The focus is on understanding and mitigating I3C-induced toxicity to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound (I3C) action in cell lines?
This compound (I3C) is a bioactive compound derived from cruciferous vegetables.[1][2] In cell culture, its primary effect, particularly in cancer cell lines, is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3][4][5] This is not always a "toxic" side effect but is often the intended therapeutic mechanism being studied.[6] I3C's effects are mediated through various signaling pathways, including:
-
PI3K/Akt Pathway: I3C has been shown to downregulate the expression of key proteins in the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[1][7]
-
Aryl Hydrocarbon Receptor (AHR) Pathway: I3C is a known agonist of the Aryl Hydrocarbon Receptor (AHR). Activation of AHR can lead to the upregulation of genes like CYP1A1 and contribute to I3C's cytotoxic and pro-apoptotic effects in certain cancer cells.
-
Mitochondrial (Intrinsic) Apoptosis Pathway: I3C can induce apoptosis by upregulating the Bax/Bcl-2 ratio, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases (caspase-3 and caspase-9).[1][2][6]
-
Cell Cycle Regulation: I3C can cause cell cycle arrest, often in the G1 phase, by downregulating cyclin proteins like cyclin D1 and cyclin E.[1]
2. Why am I observing high levels of cell death in my non-cancerous/control cell line treated with I3C?
While I3C often shows selective toxicity towards cancer cells, it can also affect normal cells, especially at higher concentrations or with prolonged exposure.[6][8] Some studies have reported that I3C exhibits low toxicity to normal cells in specific contexts.[1][7] However, adverse effects have been noted, particularly in the gastrointestinal tract in animal models.[8] High doses of I3C may also induce pro-oxidant effects.[9]
3. What is a typical effective concentration range for I3C in cell culture experiments?
The effective concentration of I3C is highly dependent on the cell line and the duration of the experiment. Published studies have used a wide range of concentrations:
-
For apoptosis induction in cancer cells: Doses between 100 µM and 1 mM have been reported to be effective.[1] For example, in Hep-2 laryngeal cancer cells, 100-150 µM of I3C induced apoptosis.[1][7] In various colorectal cancer cell lines, a dose-dependent decrease in cell viability was observed between 100 µM and 1 mM.
-
General effects on cancer cell proliferation: Effects have been observed at concentrations as low as 10 µM.[3]
It is crucial to perform a dose-response experiment (viability assay) to determine the optimal concentration for your specific cell line and experimental goals.
4. Can the toxic effects of I3C be reversed?
One study in an immune-compromised animal model showed that upon detection of stress from a high-I3C diet, switching to a control diet resulted in a 75% recovery rate.[8] In cell culture, removing the I3C-containing medium and replacing it with fresh medium may allow viable cells to recover, depending on the extent and duration of the initial treatment. However, cells that have already committed to apoptosis will likely not be recoverable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Excessive cell death in both cancer and control cell lines | I3C concentration is too high: High concentrations can lead to non-specific toxicity. | Perform a dose-response curve (e.g., using an MTT or WST-1 assay) to determine the IC50 value for your cell lines. Start with a broad range of concentrations (e.g., 10 µM to 1 mM) and narrow it down. |
| Prolonged exposure time: Continuous exposure may be toxic even at lower concentrations. | Optimize the treatment duration. Try shorter exposure times (e.g., 24, 48, 72 hours) to find a window where you see a differential effect between your cell lines of interest.[1] | |
| Inconsistent results between experiments | I3C stability and degradation: I3C can be unstable in solution and can form condensation products like 3,3'-diindolylmethane (DIM) in acidic conditions.[10][11] | Prepare fresh I3C solutions for each experiment from a powdered stock. Protect solutions from light and heat. Ensure the pH of your culture medium does not promote degradation. |
| Cell passage number and confluency: Higher passage numbers can lead to altered cellular responses. Cell confluency can affect nutrient availability and cell signaling. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment. | |
| No observable effect on cancer cell viability | I3C concentration is too low: The dose may be insufficient to trigger a response in your specific cell line. | Based on the literature and your initial dose-response curve, increase the I3C concentration. Some cell lines may require concentrations in the higher micromolar range.[12] |
| Cell line is resistant to I3C: Some cell lines may have intrinsic or acquired resistance mechanisms. | Consider using a different cell line known to be sensitive to I3C. Investigate the expression levels of key proteins in the AHR or PI3K/Akt pathways in your cell line. Knockdown of AHR has been shown to confer resistance to I3C. | |
| Solvent-related issues: The solvent for I3C (commonly DMSO) may have its own effects or I3C may not be fully dissolved. | Ensure the final solvent concentration is consistent across all treatments, including a vehicle-only control, and is at a non-toxic level (typically <0.5%). Ensure I3C is fully dissolved before adding it to the culture medium. |
Data on I3C-Induced Effects in Various Cell Lines
Table 1: Effects of I3C on Cancer Cell Viability and Proliferation
| Cell Line | I3C Concentration | Treatment Duration | Observed Effect | Reference |
| Hep-2 (Laryngeal Cancer) | 150 µM | 24 h | 65.97% inhibition of proliferation | [1] |
| Hep-2 (Laryngeal Cancer) | 150 µM | 48 h | 87.45% inhibition of proliferation | [1] |
| Hep-2 (Laryngeal Cancer) | 150 µM | 72 h | 94.26% inhibition of proliferation | [1] |
| DLD1 (Colorectal Cancer) | 1 mM | 24 h | 44.44% remaining viable cells | |
| HCT116 (Colorectal Cancer) | 1 mM | 24 h | 55.21% remaining viable cells | |
| HT-29 (Colorectal Cancer) | 1 mM | 24 h | 49.10% remaining viable cells | |
| LS513 (Colorectal Cancer) | 1 mM | 24 h | 44.55% remaining viable cells | |
| RKO (Colorectal Cancer) | 1 mM | 24 h | 30.31% remaining viable cells |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
I3C-Induced Apoptosis via the PI3K/Akt Pathway
I3C can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival. By downregulating proteins like PI3K and Akt, I3C prevents the phosphorylation and inactivation of pro-apoptotic proteins, ultimately leading to apoptosis.
Caption: I3C-mediated inhibition of the PI3K/Akt survival pathway.
I3C-Induced Apoptosis via the Intrinsic (Mitochondrial) Pathway
I3C can alter the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.
Caption: The intrinsic apoptosis pathway activated by I3C.
Experimental Workflow
Workflow for Assessing I3C Cytotoxicity
A typical workflow to assess the cytotoxic effects of I3C on a cell line involves determining the dose-dependent effect on viability and then confirming the mechanism of cell death.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methodologies and Therapeutic Potential of this compound (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. This compound inhibits cell proliferation and induces apoptosis in Hep-2 laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible Toxic Effects of the Dietary Supplement this compound in an Immune Compromised Rodent Model: Intestine as the Main Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Introduction - NTP Technical Report on the Toxicology Studies of this compound (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of this compound in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of chronic dietary exposure to this compound and absorption-enhanced 3,3'-diindolylmethane in sprague-dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Indole-3-Carbinol (I3C) and Diindolylmethane (DIM) Efficacy
Indole-3-carbinol (I3C) and its primary metabolite, 3,3'-diindolylmethane (DIM), are bioactive compounds derived from cruciferous vegetables that have garnered significant attention for their potential therapeutic applications, particularly in cancer chemoprevention.[1][2] While often used interchangeably, I3C and DIM possess distinct pharmacokinetic and pharmacodynamic properties that warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.
Pharmacokinetic and Bioavailability Profile
A key differentiator between I3C and DIM lies in their stability and bioavailability. I3C is unstable in the acidic environment of the stomach and rapidly undergoes condensation to form a variety of oligomeric products, with DIM being the most predominant and biologically active.[3][4] In fact, following oral ingestion of I3C, DIM is often the only detectable derivative in the plasma.[4] This conversion process, however, is not entirely efficient and can be influenced by gastric pH.[5]
DIM, on the other hand, is a more stable molecule.[6] However, its lipophilic nature results in poor absorption from the gastrointestinal tract.[4] To address this, various formulations, such as absorption-enhanced DIM (BR-DIM), have been developed to improve its bioavailability.[4]
| Parameter | This compound (I3C) | Diindolylmethane (DIM) | Source |
| Bioavailability | Low and highly variable (10-35%) | Low and more predictable (1-20%); can be enhanced with specific formulations. | [7][8] |
| Metabolism | Rapidly converts to DIM and other condensation products in the stomach's acidic environment. Primarily metabolized through hepatic phase I and II pathways. | Undergoes hepatic oxidation and glucuronidation. | [3][7] |
| Plasma Half-life | Short (1-2 hours) | Longer than I3C (4-8 hours) | [7] |
| Peak Plasma Concentration | Following a 400 mg oral dose of I3C, peak plasma concentration of DIM was 61 ng/mL, occurring at approximately 2 hours. | After oral administration of 250 mg/kg to mice, DIM was found in plasma 15 minutes after I3C dosage and was still quantifiable for 6 hours. | [1][4] |
Efficacy in Modulating Estrogen Metabolism
One of the most well-documented effects of both I3C and DIM is their ability to modulate estrogen metabolism. They promote the conversion of estradiol to the less estrogenic metabolite 2-hydroxyestrone (2HE1) over the more potent and potentially carcinogenic 16α-hydroxyestrone (16HE1).[3] This shift in the 2HE1:16HE1 ratio is considered a key mechanism in their protective effects against hormone-dependent cancers.[3]
Clinical trials have consistently demonstrated that supplementation with either I3C or DIM increases the urinary 2HE1:16HE1 ratio.[3]
| Study Population | Intervention | Outcome | Source |
| Postmenopausal women with a history of early-stage breast cancer | 108 mg/day DIM for 30 days | Significantly increased levels of 2-hydroxyestrone. | [1] |
| Premenopausal women at risk of breast cancer | 75 mg/day DIM for 30 days | Increased urinary 2OHE1:16αOHE1 ratio. | [9] |
| Women | 500 mg/day I3C for one week | Significantly increased estradiol 2-hydroxylation from 29.3% to 45.6%. | [1] |
| Women with CIN 2 or 3 lesions | 2 mg/kg/day DIM for 12 weeks | Failed to improve clinical parameters during a one-year follow-up. | [3] |
| Women with low-grade cervical cell abnormalities | 150 mg/day DIM for 6 months | Failed to promote HPV clearance and prevent CIN progression. | [3] |
| Women with CIN II-III | 200 mg or 400 mg I3C per day for 12 weeks | 4 of 8 patients on 200 mg and 4 of 9 on 400 mg had complete regression compared to none on placebo. | [5] |
Anti-Cancer Mechanisms and Signaling Pathways
Both I3C and DIM exert their anti-cancer effects through a multitude of signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.[1][10] They have been shown to target multiple aspects of cancer cell regulation.[10]
Key Signaling Pathways Affected by I3C and DIM
Experimental Protocols
In Vitro Cell Proliferation and Viability Assay (Example)
A common method to assess the direct effects of I3C and DIM on cancer cells is the MTT or similar cell viability assay.
In a study comparing I3C and DIM in multiple human T-ALL cell lines, cells were treated for 48 hours with various concentrations of each compound. Viability was then assessed using the ViaCount reagent, allowing for the determination of IC50 values.[11]
In Vivo Xenograft Studies (Example)
To evaluate efficacy in a living organism, human cancer cells are often xenografted into immunodeficient mice.
One such study found that dietary DIM at 100 ppm significantly inhibited the growth of human T-ALL CCRF-CEM cell xenografts in mice, whereas I3C required higher concentrations (500 and 2000 ppm) to achieve a similar effect.[11][12]
Comparative Efficacy: I3C vs. DIM
The available data suggest that while I3C is the precursor, DIM is the more direct and stable bioactive molecule.[6] The in vivo conversion of I3C to DIM can be variable, potentially leading to inconsistent clinical outcomes.[7] Supplementing with DIM bypasses this conversion step, offering a more direct and potentially more reliable therapeutic approach.[6][13]
However, it is important to note that I3C itself, along with its other condensation products, may possess unique biological activities that are not solely attributable to DIM.[7][14] Some studies have indicated that I3C may be more effective than DIM in certain contexts, such as in the chemoprevention of chemically induced mammary tumors in rats.[12]
| Aspect | This compound (I3C) | Diindolylmethane (DIM) | Source |
| Stability | Unstable in acidic conditions. | More stable than I3C. | [6] |
| Direct Activity | Acts as a prodrug to DIM and other compounds. | The primary bioactive metabolite. | [4] |
| In Vivo Efficacy (T-ALL Xenograft) | Required higher dietary concentrations (500-2000 ppm) for tumor inhibition. | More potent, showing significant tumor inhibition at a lower concentration (100 ppm). | [11][12] |
| Clinical Efficacy (CIN) | Showed promise in regressing CIN II-III in a small study. | Failed to show significant improvement in CIN in two studies. | [3][5] |
| CYP Enzyme Induction | More potent inducer of hepatic CYP enzymes in rats. | Markedly less efficacious inducer of CYP enzymes in rats at relevant doses. | [15] |
Conclusion
Both this compound and Diindolylmethane demonstrate significant potential as therapeutic agents, particularly in the context of cancer prevention and treatment. The primary distinction lies in their pharmacokinetic profiles. I3C acts as a precursor, with its efficacy largely dependent on its conversion to DIM and other metabolites in the stomach. DIM, being the more stable and primary bioactive compound, offers a more direct and potentially consistent therapeutic effect.
For researchers and drug development professionals, the choice between I3C and DIM will depend on the specific application and desired outcome. The instability of I3C presents a formulation challenge but also offers the potential for a broader spectrum of activity through its various condensation products. DIM provides a more targeted approach with greater stability and predictability, especially when utilized in absorption-enhanced formulations. Further clinical trials are necessary to fully elucidate the comparative efficacy of these two compounds in various disease models and to establish optimal dosing strategies.
References
- 1. 3,3′-Diindolylmethane and this compound: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. metagenicsinstitute.com [metagenicsinstitute.com]
- 5. Sulforaphane, 3,3′ – Diindolylmethane and this compound: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]
- 6. This compound vs. DIM: What is DIM? | Thorne [thorne.com]
- 7. Unveiling the Multifaceted Pharmacological Actions of this compound and Diindolylmethane: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Methodologies and Therapeutic Potential of this compound (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. integrative-medicine.ca [integrative-medicine.ca]
- 14. Which Is Best? this compound Vs. DIM - Life Extension [lifeextension.com]
- 15. Evaluation of chronic dietary exposure to this compound and absorption-enhanced 3,3'-diindolylmethane in sprague-dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Indole-3-Carbinol: A Comparative Analysis of its Anti-Cancer Efficacy in Xenograft Models
For Immediate Release
A comprehensive review of preclinical xenograft studies highlights the potential of Indole-3-Carbinol (I3C) in inhibiting tumor growth across various cancer types, including breast, prostate, and colon cancer. This guide provides a detailed comparison of I3C's efficacy, both as a standalone agent and in combination therapies, supported by experimental data and mechanistic insights.
Introduction
This compound (I3C), a natural compound derived from the breakdown of glucobrassicin in cruciferous vegetables, has garnered significant attention in cancer research. Its pleiotropic anti-cancer effects, attributed to its influence on multiple signaling pathways, have been validated in numerous preclinical studies. This guide synthesizes findings from key xenograft model studies to offer researchers, scientists, and drug development professionals a comparative overview of I3C's therapeutic potential.
Comparative Efficacy of this compound in Xenograft Models
The anti-cancer activity of I3C has been demonstrated in various cancer cell line-derived xenograft models. The following tables summarize the quantitative data from these studies, showcasing the impact of I3C on tumor growth and key cellular processes.
Table 1: Breast Cancer Xenograft Studies
| Cell Line | Animal Model | Treatment | Dosage & Administration | Key Findings | Reference |
| MCF-7 (ERα+) | Nude Mice | I3C | 20 mg/kg/day (IP) | No significant tumor growth inhibition alone. | [1][2] |
| MCF-7 (ERα+) | Nude Mice | Luteolin + I3C | 10 mg/kg/day Luteolin + 10 mg/kg/day I3C (IP) | Synergistically suppressed tumor growth. | [1][2] |
| Canine Inflammatory Mammary Cancer | SCID Mice | I3C | 150 mg/kg/day | Decreased tumor cell proliferation (lower Ki-67 index). | [3] |
Table 2: Prostate Cancer Xenograft Studies
| Cell Line | Animal Model | Treatment | Dosage & Administration | Key Findings | Reference |
| LNCaP | Athymic Nude Mice | Dietary I3C | 1 µmol I3C/g diet | Significantly inhibited tumor growth (p < 0.0001). | [4] |
Table 3: Colon Cancer Xenograft Studies
| Cell Line | Animal Model | Treatment | Dosage & Administration | Key Findings | Reference |
| CT26 (pMMR/MSS) | Immunocompetent Mice | I3C | Not Specified | Inhibited tumor growth and increased CD8+ T cell infiltration. | [5] |
| CT26 (pMMR/MSS) | Immunocompetent Mice | I3C + PD1ab therapy | Not Specified | Synergistically enhanced anti-tumor effect. | [5] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key xenograft experiments cited in this guide.
Breast Cancer Xenograft Protocol (MCF-7)[1][2]
-
Cell Culture: Human breast cancer cell line MCF-7 (ERα+) is cultured in an appropriate medium.
-
Animal Model: Female nude mice are utilized for tumor implantation.
-
Tumor Implantation: MCF-7 cells are implanted into the mammary fat pad of the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, Luteolin alone (10 mg/kg/day), I3C alone (20 mg/kg/day), and a combination of Luteolin (10 mg/kg/day) and I3C (10 mg/kg/day). Treatments are administered via intraperitoneal (IP) injection.
-
Tumor Measurement: Tumor volume is measured regularly to assess the treatment efficacy.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including protein expression studies.
Prostate Cancer Xenograft Protocol (LNCaP)[4]
-
Cell Culture: Human prostate cancer cell line LNCaP is maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: Male athymic nude mice (5–7 weeks old) are used.
-
Tumor Implantation: LNCaP cells are subcutaneously injected into the flank of the mice.
-
Dietary Treatment: After tumor establishment, mice are fed a basal diet (AIN-93) or a diet supplemented with 1 µmol of I3C per gram of diet for 9 weeks.
-
Tumor Monitoring: Tumor growth is monitored throughout the study period.
Colon Cancer Xenograft Protocol (CT26)[5]
-
Cell Culture: The murine colorectal cancer cell line CT26 is used.
-
Animal Model: Immunocompetent mice are used to facilitate the study of the immune response.
-
Tumor Implantation: CT26 cells are implanted subcutaneously.
-
Combination Therapy: Mice with established tumors are treated with I3C, an anti-PD1 antibody (PD1ab), or a combination of both.
-
Immune Cell Analysis: Tumor-infiltrating lymphocytes, particularly CD8+ T cells, are analyzed to assess the immunomodulatory effects of the treatments.
-
Tumor Growth Assessment: Tumor growth is measured to determine the efficacy of the combination therapy.
Mechanistic Insights: Signaling Pathways Modulated by this compound
I3C's anti-cancer effects are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
In estrogen receptor-positive (ERα+) breast cancer, I3C, in synergy with Luteolin, inhibits both ERα and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2][6] This dual inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in its active, hypophosphorylated state, sequesters the E2F transcription factor.[1][2] The inhibition of E2F activity leads to a halt in the G1/S phase transition of the cell cycle, thereby suppressing cell proliferation.[1][2]
In a colorectal cancer model, I3C was shown to upregulate the tumor suppressor gene PTEN, which plays a crucial role in inhibiting cancer cell proliferation.[5] Furthermore, I3C treatment promoted the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.[5] This enhanced immune response acts synergistically with immune checkpoint inhibitors, such as anti-PD1 antibodies, to improve anti-tumor efficacy.[5]
Conclusion
The evidence from xenograft models strongly supports the anti-cancer properties of this compound across a spectrum of malignancies. Its ability to modulate critical signaling pathways, both in isolation and in combination with other agents, underscores its potential as a valuable component of future cancer therapies. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and development in this promising area of oncology. While these preclinical findings are encouraging, further investigation is warranted to translate these results into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Combined Luteolin and this compound Synergistically Constrains ERα-Positive Breast Cancer by Dual Inhibiting Estrogen Receptor Alpha and Cyclin-Dependent Kinase 4/6 Pathway in Cultured Cells and Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Tumor Growth by Dietary this compound in a Prostate Cancer Xenograft Model May Be Associated with Disrupted Gut Microbial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevented tumor progression and potentiated PD1ab therapy by upregulating PTEN in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Luteolin and this compound Synergistically Constrains ERα-Positive Breast Cancer by Dual Inhibiting Estrogen Receptor Alpha and Cyclin-Dependent Kinase 4/6 Pathway in Cultured Cells and Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Indole-3-Carbinol and Its Alternatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanisms of action of Indole-3-Carbinol (I3C) and compares its performance with notable alternatives such as 3,3'-Diindolylmethane (DIM), Sulforaphane (SFN), Resveratrol, and Curcumin. The information is supported by experimental data to offer an objective comparison for research and drug development professionals.
This compound (I3C): A Multi-Faceted Phytochemical
This compound is a promising phytochemical derived from cruciferous vegetables. Upon ingestion, I3C is converted in the acidic environment of the stomach into a variety of oligomeric products, with 3,3'-diindolylmethane (DIM) being one of the most biologically active.[1][2] I3C and its derivatives exert their anticancer effects through a multitude of pathways.
The primary mechanisms of action for I3C include:
-
Modulation of Estrogen Metabolism : I3C promotes the conversion of estrogen to less estrogenic metabolites, a mechanism believed to reduce the risk of hormone-dependent cancers.
-
Induction of Cell Cycle Arrest : I3C can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase. This is achieved by down-regulating cyclins and cyclin-dependent kinases (CDKs) while up-regulating CDK inhibitors.[2]
-
Apoptosis Induction : I3C triggers programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[2]
-
Signaling Pathway Regulation : It influences key signaling pathways that are often dysregulated in cancer, such as PI3K/Akt, Wnt/β-catenin, and NF-κB.
-
Detoxification Enzyme Induction : I3C and its metabolites can activate the Aryl Hydrocarbon Receptor (AhR) and the Nrf2 pathway, leading to the expression of phase I and phase II detoxification enzymes.[3]
Comparative Analysis of I3C and Its Alternatives
This section provides a comparative overview of I3C and its alternatives, focusing on their mechanisms of action and supported by quantitative experimental data where available.
3,3'-Diindolylmethane (DIM)
As the primary metabolic product of I3C, DIM shares many of its anti-cancer properties and is often considered a more stable and potent alternative.[4][5]
Mechanism of Action Comparison:
| Feature | This compound (I3C) | 3,3'-Diindolylmethane (DIM) |
| Primary Source | Cruciferous Vegetables (precursor) | Formed from I3C in the stomach |
| Stability | Less stable, especially in acidic conditions | More stable than I3C |
| Key Mechanisms | Modulation of estrogen metabolism, cell cycle arrest, apoptosis, AhR and Nrf2 activation. | Similar to I3C, with some studies suggesting more potent effects on certain pathways.[4][5] |
Quantitative Data Summary:
| Cell Line | Compound | Endpoint | IC50 / Effective Concentration | Reference |
| T-ALL (CCRF-CEM) | I3C | Proliferation | ~100 µM | |
| T-ALL (CCRF-CEM) | DIM | Proliferation | ~12.5 µM | |
| T-ALL (CCRF-CEM) | I3C | Viability | ~150 µM | |
| T-ALL (CCRF-CEM) | DIM | Viability | ~18 µM |
Sulforaphane (SFN)
Sulforaphane is another potent phytochemical derived from cruciferous vegetables, known for its strong antioxidant and anti-cancer properties.[6][7]
Mechanism of Action Comparison:
| Feature | This compound (I3C) | Sulforaphane (SFN) |
| Primary Source | Glucobrassicin in cruciferous vegetables | Glucoraphanin in cruciferous vegetables |
| Key Mechanisms | Primarily affects hormone metabolism and cell cycle regulation. | Potent activator of the Nrf2 antioxidant pathway and inhibitor of histone deacetylases (HDACs).[7][8] |
Quantitative Data Summary:
| Cell Line | Compound | Endpoint | Effective Concentration for Significant Inhibition | Reference |
| PC-3 (Prostate Cancer) | I3C | Proliferation | 0.2 mmol/L | [9] |
| PC-3 (Prostate Cancer) | Sulforaphane | Proliferation | 0.02 mmol/L | [9] |
Resveratrol
Resveratrol is a polyphenol found in grapes, berries, and peanuts, recognized for its antioxidant, anti-inflammatory, and anti-cancer activities.[10][11]
Mechanism of Action Comparison:
| Feature | This compound (I3C) | Resveratrol |
| Primary Source | Cruciferous Vegetables | Grapes, Berries, Peanuts |
| Key Mechanisms | Focus on hormone-related cancers and detoxification pathways. | Broad-spectrum effects on various signaling pathways including SIRT1 activation, and induction of apoptosis.[12][13] |
Quantitative Data Summary:
| Cell Line | Compound | Endpoint | Apoptosis Percentage | Reference |
| HCT-116 WT (Colon Cancer) | Resveratrol (>10µM) | Apoptosis | Dose-dependent increase | [14] |
| HCT-116 p53-/- (Colon Cancer) | Resveratrol | Apoptosis | Less effective than in WT | [14] |
Curcumin
Curcumin is the active component of turmeric and is well-documented for its anti-inflammatory, antioxidant, and anti-cancer properties.[15][16][17]
Mechanism of Action Comparison:
| Feature | This compound (I3C) | Curcumin |
| Primary Source | Cruciferous Vegetables | Turmeric (Curcuma longa) |
| Key Mechanisms | Primarily targets hormone-sensitive cancers. | Affects a wide array of signaling molecules, including NF-κB, STAT3, and various kinases, leading to inhibition of proliferation and induction of apoptosis.[9][17][18] |
Quantitative Data Summary:
| Cell Line | Compound | Endpoint | IC50 | Reference |
| MCF-7 (Breast Cancer, ER+) | Curcumin | Proliferation | 1.32 ± 0.06 µM | [19][20] |
| T47D (Breast Cancer, ER+) | Curcumin | Proliferation | 2.07 ± 0.08 µM | [19][20] |
| MDA-MB-231 (Breast Cancer, ER-) | Curcumin | Proliferation | 11.32 ± 2.13 µM | [19][20] |
| MDA-MB-468 (Breast Cancer, ER-) | Curcumin | Proliferation | 18.61 ± 3.12 µM | [19][20] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
This compound (I3C) and its Metabolite DIM's Signaling Pathway
References
- 1. This compound: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews [annualreviews.org]
- 2. Synthetic Methodologies and Therapeutic Potential of this compound (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Cellular and Molecular Mechanisms of 3,3'-Diindolylmethane in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforaphane as an anticancer molecule: mechanisms of action, synergistic effects, enhancement of drug safety, and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Resveratrol: A Review of Pre-clinical Studies for Human Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. The Role of Curcumin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Anticancer Properties and Mechanisms of Action of Curcumin | Anticancer Research [ar.iiarjournals.org]
- 17. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Indole-3-Carbinol and Sulforaphane: Efficacy and Mechanisms
For Immediate Release
A deep dive into the comparative analysis of Indole-3-Carbinol (I3C) and Sulforaphane (SFN), two phytochemicals derived from cruciferous vegetables, reveals distinct yet overlapping mechanisms of action in critical cellular pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.
This compound and Sulforaphane have garnered significant attention for their potential health benefits, particularly in the realm of cancer chemoprevention and anti-inflammatory effects. While both compounds originate from the same plant family, their molecular interactions and ultimate cellular impacts exhibit notable differences. This report synthesizes available quantitative data to facilitate a direct comparison of their bioavailability, metabolism, and efficacy in modulating key signaling pathways such as the Nrf2 and NF-κB pathways, as well as their role in inducing apoptosis.
Data Presentation: A Quantitative Comparison
To provide a clear and concise overview, the following tables summarize the key quantitative parameters of this compound and Sulforaphane based on available experimental data.
Table 1: Pharmacokinetic Profile
| Parameter | This compound (I3C) | Sulforaphane (SFN) |
| Bioavailability | Low; I3C is undetectable in plasma after oral administration. Its primary metabolite, 3,3'-diindolylmethane (DIM), is detectable.[1][2] | High; approximately 70-82% bioavailability.[3][4][5][6] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours for its metabolite DIM.[1][2] | 1.6 to 6 hours, depending on the source (raw vs. cooked broccoli).[5] |
| Half-life (t1/2) | I3C has a very short half-life and is rapidly eliminated, falling below the limit of detection within 1 hour in mice.[7][8] The half-life of its metabolite DIM increases with dose.[1] | The half-life of SFN is approximately 2.2 to 2.6 hours in humans.[5][9] In rats, the terminal half-life is around 61.3 minutes after intravenous administration.[4] |
| Key Metabolites | 3,3'-diindolylmethane (DIM), [2-(indol-3-ylmethyl)-indol-3-yl]indol-3-ylmethane (LTr1), indolo[3,2b]carbazole (ICZ), 1-(3-hydroxymethyl)-indolyl-3-indolylmethane (HI-IM), indole-3-carboxylic acid, and indole-3-carboxaldehyde.[7][8] | SFN-glutathione (SFN-GSH), SFN-cysteinylglycine (SFN-CG), SFN-cysteine (SFN-Cys), and SFN-N-acetylcysteine (SFN-NAC).[10] |
Table 2: Efficacy in Apoptosis Induction
| Cell Line | This compound (I3C) Concentration | Sulforaphane (SFN) Concentration |
| Human Lung Cancer (A549) | ≥400 μM induces significant apoptosis.[11] | Not specified in the provided results. |
| Human Laryngeal Cancer (Hep-2) | 100-150 μM induces significant apoptosis.[12] | Not specified in the provided results. |
| Human Breast Cancer (MDA-MB-231, MCF-7) | 10 μM decreases proliferation.[13] | 5-25 μM induces DNA fragmentation.[9] |
| Human Prostate Cancer (PC-3) | 0.2 mmol/L (200 µM) significantly inhibits proliferation.[14] | 0.02 mmol/L (20 µM) significantly inhibits proliferation and induces apoptosis.[14][15] |
| Human Colon Cancer (HCT116, SW480) | Not specified in the provided results. | Induces apoptosis in a dose-dependent manner.[16] |
| Pancreatic Cancer (MIA PaCa-2, PANC-1) | Not specified in the provided results. | 7.5-15 µM inhibits colony formation and induces apoptosis.[17] |
Table 3: Inhibition of NF-κB Signaling
| Cell Line | This compound (I3C) IC50 | Sulforaphane (SFN) IC50 |
| Human Mammary Epithelial (MCF-10A) | Not specified. | Inhibits TPA-induced NF-κB activation.[18] |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Not specified. | 5 µM in combination with Paclitaxel downregulates the NF-κB signaling pathway.[19] |
| Human Dendritic Cells | Not specified. | Pretreatment inhibits NF-κB signaling.[20] |
Signaling Pathways and Experimental Workflows
The differential effects of I3C and SFN can be attributed to their distinct interactions with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Both I3C and SFN are known to activate this pathway, leading to the expression of antioxidant and detoxification enzymes.
Caption: Nrf2 Signaling Pathway Activation by I3C and SFN.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Both I3C and SFN have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.
Caption: NF-κB Signaling Pathway Inhibition by I3C and SFN.
Experimental Workflow: Western Blot for Nrf2 Nuclear Translocation
The following diagram illustrates a typical workflow for assessing the nuclear translocation of Nrf2, a key indicator of its activation.
Caption: Workflow for Western Blot Analysis of Nrf2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for studying the effects of I3C and SFN.
Western Blot for Nrf2 Nuclear Translocation
Objective: To determine the levels of Nrf2 protein in the nucleus, indicating its activation and translocation.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with various concentrations of I3C or SFN for a specified duration.
-
Nuclear and Cytoplasmic Fractionation: Cells are harvested and lysed to separate the cytoplasmic and nuclear fractions.[21][22] This is often achieved using commercially available kits or a series of centrifugation steps with specific buffers.
-
Protein Quantification: The protein concentration of both fractions is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from the nuclear extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23][24]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Nrf2.[21][22] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured using an imaging system.[21]
-
Analysis: The intensity of the Nrf2 band is quantified and often normalized to a nuclear loading control protein (e.g., Lamin B) to compare the relative amounts of nuclear Nrf2 between different treatment groups.[23][24]
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
Objective: To measure the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as an indicator of Nrf2 transcriptional activity.
Methodology:
-
Cell Culture and Treatment: Similar to the Western blot protocol, cells are treated with I3C or SFN.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., NQO1, HO-1) and a reference gene (e.g., GAPDH, β-actin) for normalization.[25][26][27] The reaction is performed in a real-time PCR thermal cycler that monitors the amplification of the DNA in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression in treated cells is compared to that in untreated control cells after normalization to the reference gene.[26]
NF-κB DNA Binding Activity Assay
Objective: To quantify the activation of NF-κB by measuring its ability to bind to its specific DNA consensus sequence.
Methodology:
-
Nuclear Extract Preparation: Following cell treatment with I3C or SFN and a pro-inflammatory stimulus (e.g., TNF-α), nuclear extracts are prepared.
-
ELISA-based Assay: A common method involves an enzyme-linked immunosorbent assay (ELISA) format. A 96-well plate is coated with an oligonucleotide containing the NF-κB consensus sequence.[28][29]
-
Binding Reaction: The nuclear extracts are added to the wells, and the active NF-κB (typically the p65 subunit) binds to the immobilized oligonucleotide.[29][30]
-
Detection: A primary antibody specific to the bound NF-κB subunit is added, followed by a secondary antibody conjugated to HRP.[29]
-
Quantification: A colorimetric or chemiluminescent substrate is added, and the resulting signal is measured using a plate reader. The intensity of the signal is proportional to the amount of NF-κB bound to the DNA.[28][31]
Conclusion
This comparative analysis highlights that while both this compound and Sulforaphane are potent bioactive compounds derived from cruciferous vegetables, they exhibit distinct pharmacokinetic profiles and potencies. Sulforaphane generally demonstrates higher bioavailability and, in some contexts, greater potency at lower concentrations, particularly in the inhibition of cancer cell proliferation.[14] However, both compounds effectively modulate the critical Nrf2 and NF-κB signaling pathways, underscoring their potential as subjects for further investigation in drug development and disease prevention. The provided experimental data and detailed protocols offer a valuable resource for researchers in this field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of sulforaphane from two broccoli sprout beverages: Results of a short term, cross-over clinical trial in Qidong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cambridge.org [cambridge.org]
- 7. Pharmacokinetics and tissue disposition of this compound and its acid condensation products after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacokinetics and Tissue Disposition of this compound and Its Acid Condensation Products after Oral Administration to Mice | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Sulforaphane enhances apoptosis induced by Lactobacillus pentosus strain S-PT84 via the TNFα pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Pathways Related to Sulforaphane as Adjuvant Treatment: A Nanomedicine Perspective in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulforaphane-mediated immune regulation through inhibition of NF-kB and MAPK signaling pathways in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2.9. Nrf2 nuclear translocation [bio-protocol.org]
- 22. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. origene.com [origene.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. NFκB (p65) DNA-binding activity [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
Replicating Published Findings on Indole-3-Carbinol's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables like broccoli and cabbage, has garnered significant attention for its potential anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to modulate multiple signaling pathways involved in cancer development and progression, leading to the suppression of proliferation and induction of apoptosis in various cancer cell lines.[3][4][5] This guide provides a comparative analysis of published findings on I3C's bioactivity, focusing on its effects on cell viability, apoptosis, and cell cycle regulation. Detailed experimental protocols and visual representations of key signaling pathways are included to aid in the replication and further investigation of these findings.
Comparative Analysis of this compound's Bioactivity
The following tables summarize quantitative data from various studies on the effects of this compound on different cancer cell lines.
Table 1: Inhibition of Cancer Cell Proliferation by this compound (I3C)
| Cell Line | Cancer Type | Assay | I3C Concentration (µM) | % Inhibition / IC50 | Reference |
| MCF-7 | Breast (ER+) | MTT Assay | 50 | ~50% inhibition | (Ge et al., 1999) |
| T47D | Breast (ER+) | Cell Growth Assay | Not Specified | Less sensitive than MCF-7 | (Ge et al., 1999) |
| MCF10CA1a | Breast (Tumorigenic) | Cell Growth Assay | Low Concentration | More sensitive than non-tumorigenic cells | [6] |
| ZR-75-1 | Breast (ER+) | BrdU Incorporation | 200 | Proliferation decreased | [7] |
| MDA-MB-231 | Breast (ER-) | BrdU Incorporation | 200 | Minimally affected | [7] |
| PC-3 | Prostate | Growth Assay | Not Specified | Growth inhibition observed | (Chinni et al., 2001) |
Table 2: Induction of Apoptosis by this compound (I3C)
| Cell Line | Cancer Type | Assay | I3C Treatment | Key Findings | Reference |
| MCF-7 | Breast (ER+) | Not Specified | Not Specified | Induction of apoptosis | (Ge et al., 1999) |
| MCF10CA1a | Breast (Tumorigenic) | Not Specified | Not Specified | Selective induction of apoptosis | [6] |
| ZR-75-1 | Breast (ER+) | PARP Cleavage | 100-500 µM | Dose-dependent increase | [7] |
| MCF-7 | Breast (ER+) | Annexin V Staining | 30µM (with Luteolin) | Significant induction at 48h | [8][9] |
| T47D | Breast (ER+) | Annexin V Staining | 40µM (with Luteolin) | Significant induction at 48h | [9] |
Table 3: Effects of this compound (I3C) on Cell Cycle Regulation
| Cell Line | Cancer Type | Effect | Key Molecular Changes | Reference |
| MCF-7 | Breast (ER+) | G1 Arrest | Downregulation of CDK6 | (Cover et al., 1998) |
| T47D | Breast (ER+) | G1 Arrest | Downregulation of CDK6 | (Cover et al., 1998) |
| PC-3 | Prostate | G1 Arrest | Upregulation of p21(WAF1) & p27(Kip1), Downregulation of CDK6 | (Chinni et al., 2001) |
| LNCaP | Prostate | G1 Arrest | Decreased CDK2 & CDK4, Increased p27 | (Hong et al., 2005) |
| DU145 | Prostate | G1 Arrest | Decreased CDK2 & CDK4, Increased p27 | (Hong et al., 2005) |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting a multitude of signaling pathways.[3] These include the Akt-NFκB signaling pathway, estrogen receptor (ER) signaling, and pathways regulating the cell cycle and apoptosis.[3][4] I3C has been shown to induce the expression of BRCA1 and BRCA2 genes and can also activate the aryl hydrocarbon receptor (AhR), which can lead to growth inhibitory effects.[4] Furthermore, I3C can influence the expression of pro- and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, and induce mitochondrial-dependent apoptosis.[4][6]
Caption: Simplified overview of key signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
To facilitate the replication of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method to assess cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (I3C) stock solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
I3C Treatment: Prepare serial dilutions of I3C in complete culture medium. Remove the old medium from the wells and add 100 µL of the I3C-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Treated and control cells
Procedure:
-
Cell Harvesting: Harvest cells after treatment with I3C or vehicle control. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK6, anti-p27, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.
Caption: Step-by-step workflow for Western blot analysis.
This guide provides a foundational overview and practical protocols for researchers interested in the bioactivity of this compound. By presenting comparative data and detailed methodologies, we aim to facilitate the replication and extension of these important findings in the field of cancer research.
References
- 1. This compound and Breast Cancer | Dynamic Chiropractic [dynamicchiropractic.com]
- 2. cookingforpeanuts.com [cookingforpeanuts.com]
- 3. This compound as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer chemotherapy with this compound, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (I3C) induces apoptosis in tumorigenic but not in nontumorigenic breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Indole-3-Carbinol vs. Synthetic Analogs: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Indole-3-Carbinol (I3C), a natural compound found in cruciferous vegetables, and its synthetic analogs. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
This compound (I3C) and its derivatives have garnered significant attention for their potential chemopreventive and therapeutic effects in various cancers. Preclinical studies have demonstrated their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][2][3] However, the inherent chemical instability and modest potency of I3C have driven the development of synthetic analogs with improved pharmacological properties.[4] This guide offers a comparative analysis of I3C and its key synthetic analogs, including 3,3'-Diindolylmethane (DIM), 1-benzyl-I3C, and SR13668, based on available preclinical data.
Data Presentation: Quantitative Comparison of I3C and Synthetic Analogs
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the efficacy of I3C and its synthetic analogs in various cancer models.
Table 1: In Vitro Efficacy of I3C and Synthetic Analogs in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound (I3C) | MCF-7 (Breast) | DNA Synthesis Inhibition | 0.52 | [4] |
| MDA-MB-468 (Breast) | Growth Inhibition | ~30 | [5] | |
| HBL100 (Breast, Nontumorigenic) | Growth Inhibition | ~120 | [5] | |
| LNCaP (Prostate) | Growth Inhibition | Not specified, effective at high µM concentrations | [6] | |
| PC3 (Prostate) | Growth Inhibition | Not specified, effective at high µM concentrations | [6] | |
| Hep-2 (Laryngeal) | Proliferation Inhibition | Effective at 50-150 µM | [7] | |
| 1-Benzyl-I3C | MCF-7 (Breast) | DNA Synthesis Inhibition | 0.05 | [4] |
| Melanoma Cell Lines | NEDD4-1 Ubiquitination Inhibition | 12.3 | [1] | |
| Compound 2242 (I3C Analog) | Melanoma Cell Lines | NEDD4-1 Ubiquitination Inhibition | 2.71 | [1] |
| Compound 2243 (I3C Analog) | Melanoma Cell Lines | NEDD4-1 Ubiquitination Inhibition | 7.59 | [1] |
| ZK-CH-11d (Indole Chalcone) | MDA-MB-231 (Breast) | Proliferation (MTT) | 34.03 ± 3.04 | [8] |
| MCF-7 (Breast) | Proliferation (MTT) | 37.32 ± 1.51 | [8] | |
| MDA-MB-231 (Breast) | Proliferation (BrdU) | 31.66 ± 0.18 | [8] | |
| MCF-7 (Breast) | Proliferation (BrdU) | 32.17 ± 0.11 | [8] |
Table 2: In Vivo Efficacy of I3C and Synthetic Analogs in Animal Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| This compound (I3C) | C57BL/6 Mice (Xenograft) | Prostate | 20 mg/kg, i.p., 3 times/week | 78% decrease in tumor volume | [9] |
| Athymic Nude Mice (Xenograft) | Prostate (LNCaP) | 1 µmoles/g in diet for 9 weeks | Significant inhibition of tumor growth | [10] | |
| Pten KO Mice | Prostate | 1% (w/w) in diet for 20 weeks | Regulated metabolic reprogramming | [3] | |
| SR13668 | Beagle Dogs | N/A (Pharmacokinetics) | 2.8 mg/kg, single gavage dose | Enhanced oral bioavailability with nanoparticle formulation | [11] |
| Rats | N/A (Pharmacokinetics) | 1, 10, and 30 mg/kg, p.o. | Oral bioavailability of ~25-28% with optimized formulation | [2][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of I3C and its synthetic analogs.
Cell Viability and Proliferation Assays
1. BrdU Incorporation Assay for DNA Synthesis
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours in growth medium.[8]
-
Treatment: Add I3C, 1-benzyl-I3C, or other synthetic analogs at desired concentrations (e.g., 25–55 µmol/mL for ZK-CH-11d).[8]
-
BrdU Labeling: After 48 hours of treatment, add BrdU labeling solution to the cells and incubate for an additional 24 hours.[8]
-
Detection: Use a cell proliferation ELISA kit (e.g., from Roche Diagnostics). Fix the cells and incubate with an anti-BrdU peroxidase-conjugated antibody for 90 minutes at room temperature in the dark.[8]
-
Quantification: Measure the absorbance to determine the amount of incorporated BrdU, which is proportional to cell proliferation.
2. MTT Assay for Cell Viability
-
Cell Seeding and Treatment: Follow the same procedure as the BrdU assay for cell seeding and treatment with the compounds of interest.
-
MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Signaling Pathway Analysis
1. Sample Preparation
-
Cell Lysis: Treat cancer cells (e.g., Hep-2, MCF-7) with varying concentrations of I3C or its analogs for a specified time. Lyse the cells in a modified RIPA buffer.[7][13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
2. Gel Electrophoresis and Transfer
-
Loading: Load equal amounts of protein (typically 20-50 µg) from each sample onto an SDS-PAGE gel.[13]
-
Electrophoresis: Separate the proteins by size through gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, NF-κB p65, IκBα, CDK2, Cyclin E) overnight at 4°C.[1][7][14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Mouse Model
1. Cell Implantation
-
Cell Line: Use a human cancer cell line such as LNCaP (prostate cancer) or TRAMP-C2 (mouse prostate cancer).[9][10]
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude mice or C57BL/6 mice).[9][10]
-
Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
2. Treatment Regimen
-
Dietary Administration: Supplement the rodent diet with I3C or its analogs at a specified concentration (e.g., 1 µmoles/g or 1% w/w).[3][10]
-
Intraperitoneal Injection: Administer the compound via intraperitoneal (i.p.) injection at a specific dose and frequency (e.g., 20 mg/kg, three times a week).[9]
-
Duration: Continue the treatment for a predetermined period (e.g., several weeks) and monitor tumor growth.
3. Tumor Measurement and Analysis
-
Tumor Volume: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (length x width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting for signaling protein expression).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by I3C and its synthetic analogs, as well as a typical experimental workflow.
Caption: I3C and its analogs inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of NF-κB activation.
Caption: I3C and its analogs induce G1 cell cycle arrest by inhibiting CDKs and inducing CDK inhibitors.
Caption: Synthetic C-DIMs activate nuclear receptors PPARγ and Nur77, leading to apoptosis and differentiation.
Caption: A typical workflow for evaluating the in vivo efficacy of I3C and its analogs in a xenograft mouse model.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary phytochemical this compound regulates metabolic reprogramming in mouse prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-indole-3-carbinol is a novel this compound derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits protein kinase B/Akt and induces apoptosis in the human breast tumor cell line MDA MB468 but not in the nontumorigenic HBL100 line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A combination of indol-3-carbinol and genistein synergistically induces apoptosis in human colon cancer HT-29 cells by inhibiting Akt phosphorylation and progression of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Tumor Growth by Dietary this compound in a Prostate Cancer Xenograft Model May Be Associated with Disrupted Gut Microbial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced oral bioavailability of the hydrophobic chemopreventive agent (SR13668) in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nuclear translocation of nuclear factor-{kappa}B contributes to 3,3'-diindolylmethane-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparative study of Indole-3-Carbinol's effects on different cancer types
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carbinol (I3C), a natural compound derived from the breakdown of glucobrassicin found in cruciferous vegetables, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against various cancers.[1] Extensive preclinical studies have demonstrated its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and survival. This guide provides a comparative overview of I3C's effects on different cancer types, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Analysis of this compound's Anti-Cancer Effects
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis varies across different cancer types and cell lines. The following tables summarize key quantitative data from multiple studies, providing a comparative perspective on I3C's potency.
| Cancer Type | Cell Line | Parameter | I3C Concentration | Effect | Reference |
| Breast Cancer | MCF-7 (ER+) | IC50 | 55 µM | 50% inhibition of cell growth | [2] |
| MDA-MB-231 (ER-) | Cell Viability | 10 µM | ~50% reduction | [2] | |
| MCF10CA1a (Tumorigenic) | Cell Growth Inhibition | Low concentrations | More sensitive than non-tumorigenic cells | [3] | |
| Prostate Cancer | LNCaP | IC50 | 150 µM | 50% inhibition of cell growth | [2] |
| DU145 | IC50 | 160 µM | 50% inhibition of cell growth | [2] | |
| PC-3 | IC50 | 285 µM | 50% inhibition of cell growth | [2] | |
| Laryngeal Cancer | Hep-2 | Cell Proliferation Inhibition | 150 µM (72h) | 94.26% inhibition | [4] |
| Apoptosis Rate | 150 µM (48h) | 42.5% | [4] | ||
| Lung Cancer | A549 | Apoptosis Rate | 400 µM (3 days) | 42.2% | [5] |
| Apoptosis Rate | 600 µM (3 days) | 74.2% | [5] | ||
| G1 Cell Cycle Arrest | 200 µM | Increase from 51% to 75% in G1 phase | [5] | ||
| Cervical Cancer | HeLa | EC50 | ~500 µM | 50% reduction in cell viability | [6] |
| Colorectal Cancer | DLD1, HCT116, HT-29, LS513, RKO | Cell Viability | 100 µM - 1 mM (24h) | Dose-dependent decrease | [7] |
| Gastric Adenocarcinoma | AGS | Cell Viability | IC50 dose | Significant reduction | [8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways. The specific pathways affected can vary depending on the cancer type and its genetic background.
ATM-Chk2-Cdc25A Pathway in Breast Cancer
In breast cancer cells, I3C has been shown to activate the Ataxia Telangiectasia Mutated (ATM)-Checkpoint Kinase 2 (Chk2) signaling pathway. This leads to the degradation of Cdc25A, a phosphatase that is often overexpressed in cancer and plays a crucial role in cell cycle progression. The degradation of Cdc25A results in a G1 cell cycle arrest, thereby inhibiting the proliferation of breast cancer cells.
Aryl Hydrocarbon Receptor (AHR) Pathway in Colorectal Cancer
In colorectal cancer, I3C acts as a ligand for the Aryl Hydrocarbon Receptor (AHR).[7] Activation of the AHR signaling pathway by I3C leads to a dose-dependent decrease in cell viability and the induction of apoptosis.[7] This suggests that the cytotoxic effects of I3C in colorectal cancer are at least partially mediated through AHR activation.
PI3K/Akt Pathway in Laryngeal and Lung Cancer
The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation that is often dysregulated in cancer. In laryngeal cancer cells, I3C treatment has been shown to downregulate the expression of key proteins in this pathway, including PI3K p110α, PI3K class III, Akt, and p-Akt.[4] This inhibition of the PI3K/Akt pathway is associated with a reduction in cell proliferation and the induction of apoptosis.[4] Similar inhibitory effects on the PI3K/Akt pathway have been observed in lung cancer cells.
Experimental Protocols
The following provides a generalized methodology for key experiments cited in the studies of I3C's effects on cancer cells. Specific parameters may vary between laboratories and experiments.
Cell Culture and I3C Treatment
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to attach overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations for specified time periods. Control cells are treated with the vehicle (e.g., DMSO) alone.
Cell Viability and Proliferation Assays
Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are incubated with MTT solution, and the resulting formazan crystals are dissolved in a solvent. The absorbance is then measured using a microplate reader. Cell proliferation can also be determined by direct cell counting using a hemocytometer or an automated cell counter.
Apoptosis Assays
Apoptosis, or programmed cell death, can be quantified using several methods. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common technique. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes. DNA fragmentation, a hallmark of apoptosis, can be detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay or by visualizing DNA laddering on an agarose gel.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins. A generalized workflow is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (I3C) induces apoptosis in tumorigenic but not in nontumorigenic breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces tumor cell death: function follows form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Indole-3-Carbinol: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Indole-3-Carbinol, ensuring the safety of laboratory personnel and environmental compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a compound of interest in various research fields, is classified as a hazardous substance and requires specific procedures for its disposal. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). This information is critical for minimizing exposure and ensuring a safe working environment.
| Hazard Category | Description | GHS Hazard Statement(s) |
| Skin Irritation | Causes skin irritation.[1][2][3] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | H335 |
Personal Protective Equipment (PPE) Requirements:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or glasses.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] |
| Respiratory Protection | NIOSH/MSHA-approved respirator if dust is generated.[4] |
| Protective Clothing | Lab coat and other protective clothing to prevent skin contact.[1] |
Operational Disposal Plan
The disposal of this compound must adhere to local, state, and federal regulations.[5] Under no circumstances should it be disposed of in the regular trash or down the drain. The recommended procedure involves collection and transfer to a licensed professional waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container should be made of a non-reactive material, such as polyethylene or polypropylene.
-
Ensure the container is kept closed when not in use.
-
-
Handling Unused or Expired Material:
-
For unused or expired this compound that is not contaminated, transfer the solid material directly into the designated waste container.
-
Avoid generating dust during the transfer by using a fume hood and appropriate tools (e.g., a chemical spatula).[4]
-
-
Managing Contaminated Materials:
-
Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the designated hazardous waste container.
-
Handle contaminated packages in the same manner as the substance itself.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For minor spills, use dry clean-up procedures to avoid generating dust.[5]
-
Carefully sweep or vacuum the spilled material and place it into the designated waste container.
-
For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
After clean-up, wash the area with soap and water.[2]
-
-
Final Disposal:
-
Once the waste container is full, arrange for its collection by a licensed professional waste disposal service.
-
Ensure all labeling and documentation requirements of the disposal company and your institution are met.
-
Incompatibilities and Hazardous Decomposition
To prevent dangerous reactions, avoid contact between this compound and strong oxidizing agents.[4] Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Indole-3-Carbinol
Essential protocols for the safe handling, storage, and disposal of Indole-3-Carbinol, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for this compound, a compound widely studied for its potential health benefits. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and eye irritation, as well as potential respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye irritation from dust or splashes.[1][3] |
| Hand Protection | Protective gloves. | To prevent skin contact and subsequent irritation.[3][4] |
| Skin and Body | Appropriate protective clothing to prevent skin exposure. A lab coat is standard. | To minimize the risk of skin contact with the powder.[2][4] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation occurs.[1] Use in a well-ventilated area is crucial to minimize inhalation.[1][2][3] | To protect against respiratory irritation from airborne dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
From receipt to disposal, every stage of handling this compound must be conducted with care and precision to minimize exposure and contamination risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a dry, refrigerated place in a tightly sealed container, protected from light.[1]
-
Incompatible materials to avoid include strong oxidizing agents.[1]
2. Preparation and Use:
-
All handling of solid this compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation.[1][2][3]
-
When preparing solutions, this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous solutions.[5]
-
For biological experiments, ensure that the residual amount of any organic solvent is insignificant, as solvents can have physiological effects.[5] Aqueous solutions are not recommended for storage for more than one day.[5]
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2][3]
-
Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[2][3]
-
Contaminated clothing should be removed and laundered separately before reuse.[2][3]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][3][4] |
| Inhalation | Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill Response:
-
Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust.[2] Sweep or vacuum the spilled material and place it in a clean, dry, sealed, and labeled container for disposal.[1][2]
-
Major Spills: Evacuate the area and alert emergency responders.[2] Prevent the spillage from entering drains or water courses.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Dispose of waste material in suitable, labeled containers in accordance with local, state, and federal regulations.
-
Do not dispose of it with household garbage or allow it to reach the sewage system.
-
Contaminated packaging should be disposed of according to official regulations.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
